2-Bromo-3-methylisonicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJXVMXWNYUNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-3-methylisonicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylisonicotinic acid, with the CAS number 1211583-05-9, is a substituted pyridine carboxylic acid. This class of compounds is of significant interest in medicinal chemistry due to the versatile reactivity of the pyridine ring and the biological importance of the isonicotinic acid scaffold.[1][2] While specific experimental data for this particular isomer is limited in publicly available literature, its structural similarity to key intermediates in the synthesis of targeted therapies, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, suggests its potential as a valuable building block in drug discovery and development.[3][4] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with inferred synthetic methods and potential applications based on related structures.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | Supplier Data[5] |
| Molecular Weight | 216.03 g/mol | Supplier Data |
| CAS Number | 1211583-05-9 | Supplier Data[5] |
| Predicted Boiling Point | 353.9±25.0 °C | |
| Predicted pKa | 3.45±0.10 | |
| Predicted LogP | 1.85 | |
| Predicted Water Solubility | 3.41 g/L | |
| Predicted Melting Point | 165-175 °C |
Note: Predicted values are generated using computational models and may differ from experimental values.
Spectral Data (Predicted)
As experimental spectra are not available, predicted spectral data can provide insights into the structural characterization of this compound.
¹H NMR Spectrum (Predicted)
The predicted ¹H NMR spectrum would likely show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.
¹³C NMR Spectrum (Predicted)
The predicted ¹³C NMR spectrum would display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring would be significantly affected by the substituents. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum.[6][7]
IR Spectrum (Predicted)
The predicted infrared (IR) spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹
-
C=N and C=C stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region
-
C-Br stretch: Typically in the fingerprint region below 800 cm⁻¹
Mass Spectrum (Predicted)
The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[8] Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyridine ring.
Synthesis and Reactivity
While a specific, documented synthesis for this compound is not readily found, a plausible synthetic route can be inferred from established methods for preparing similar substituted pyridine carboxylic acids.[9][10]
A likely precursor for the synthesis is 3-methylisonicotinic acid. The bromination of the pyridine ring at the 2-position can be achieved using a suitable brominating agent. The reactivity of the pyridine ring is influenced by the directing effects of the existing substituents.
The reactivity of this compound is expected to be dictated by the presence of the bromine atom, the carboxylic acid group, and the methyl group on the pyridine ring. The bromine atom at the 2-position is susceptible to displacement and can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a versatile intermediate for introducing a wide range of substituents.[11] The carboxylic acid group can undergo standard transformations like esterification and amidation.
Experimental Protocols (Representative)
The following protocols are based on the synthesis and reactions of structurally similar compounds and can serve as a starting point for the development of procedures for this compound.
Representative Synthesis of a 2-Bromo-substituted Isonicotinic Acid
This protocol is adapted from the synthesis of related 2-halopyridinecarboxylic acids.[9]
Materials:
-
3-Methylisonicotinic acid
-
N-Bromosuccinimide (NBS) or Bromine
-
Sulfuric acid (or other suitable solvent/catalyst)
-
Appropriate workup and purification reagents
Procedure:
-
Dissolve 3-methylisonicotinic acid in a suitable solvent (e.g., concentrated sulfuric acid).
-
Slowly add the brominating agent (e.g., NBS) portion-wise while maintaining a controlled temperature.
-
Heat the reaction mixture for a specified period, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction mixture by pouring it onto ice.
-
Neutralize the solution to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system.
Representative Suzuki-Miyaura Coupling Reaction
This protocol describes a typical Suzuki-Miyaura coupling reaction involving a 2-bromopyridine derivative.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Degas the solvent and add it to the reaction mixture.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor its progress.
-
After completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Applications in Drug Discovery
Substituted isonicotinic acids are prevalent scaffolds in many approved drugs and clinical candidates.[1][2] Their ability to act as bioisosteres for other aromatic systems and their capacity for hydrogen bonding and metal chelation make them attractive moieties in drug design.
A particularly relevant application for bromo-substituted pyridines is in the synthesis of PARP inhibitors .[3][4] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Many potent PARP inhibitors feature a core structure derived from the coupling of a substituted bromopyridine with another cyclic system. The synthesis of the approved PARP inhibitor Niraparib, for example, utilizes a 2-bromo-6-methylisonicotinic acid derivative as a key intermediate.
Given its structural features, this compound represents a promising, yet underexplored, building block for the synthesis of novel PARP inhibitors and other biologically active molecules. Its versatile reactivity allows for the systematic exploration of the chemical space around the isonicotinic acid core, which is a key strategy in modern drug discovery.[12]
Conclusion
This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is yet to be published, its predicted properties and the well-established chemistry of related compounds provide a solid foundation for its use in research and development. In particular, its utility as a versatile intermediate for creating diverse molecular architectures makes it a compound of high interest for scientists engaged in the discovery of new therapeutic agents. Further experimental investigation into the properties and reactivity of this specific isomer is warranted to fully unlock its potential.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1211583-05-9 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. US7241896B2 - Method for producing 2-halogen-pyridine-carboxylic acid amides - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
In-depth Technical Guide: 2-Bromo-3-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth technical information, including validated experimental protocols and extensive biological data for 2-Bromo-3-methylisonicotinic acid (CAS: 1211583-05-9), is limited. This guide provides the available data for the target compound and presents a detailed, proposed synthesis pathway based on established chemical principles and analogous reactions for related compounds. The experimental protocols provided herein are illustrative and would require optimization and validation in a laboratory setting.
Compound Identification and Properties
Chemical Name: this compound
CAS Number: 1211583-05-9[1]
Structure:
Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be soluble in organic solvents such as methanol and DMSO. | - |
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a two-stage process:
-
Synthesis of the precursor: 2-Bromo-3-methylpyridine.
-
Oxidation of the methyl group: Conversion of 2-Bromo-3-methylpyridine to the final carboxylic acid.
Below is a logical workflow for this proposed synthesis.
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocols (Proposed)
Stage 1: Synthesis of 2-Bromo-3-methylpyridine from 2-Amino-3-picoline
This procedure is based on a well-established Sandmeyer reaction.
Materials:
-
2-Amino-3-picoline
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-3-picoline (1.0 eq) in a 48% aqueous solution of hydrobromic acid (4.0 eq).
-
Cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 0 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (2.0 eq).
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-bromo-3-methylpyridine.
-
Stage 2: Oxidation of 2-Bromo-3-methylpyridine to this compound
This protocol is based on the general principle of benzylic oxidation of alkylpyridines using a strong oxidizing agent.[2]
Materials:
-
2-Bromo-3-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
Procedure:
-
Oxidation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3-methylpyridine (1.0 eq) and deionized water.
-
Heat the mixture to reflux.
-
Slowly and portion-wise, add potassium permanganate (3.0-4.0 eq) to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.
-
Maintain reflux for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings.
-
If any purple color from unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The product, this compound, should precipitate out of the solution.
-
-
Purification:
-
Cool the acidified solution in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
-
Dry the purified product under vacuum.
-
Potential Applications in Drug Discovery
The presence and position of the bromo and methyl substituents on the pyridine ring can significantly influence the compound's physicochemical properties and its ability to interact with biological targets. The bromo group can act as a handle for further chemical modifications, such as cross-coupling reactions, to generate libraries of new chemical entities for screening.
Logical Relationships in Synthesis
The following diagram illustrates the logical dependencies in the proposed synthesis workflow.
Caption: Logical workflow for the synthesis of this compound.
References
Technical Guide: Physicochemical Properties of 2-Bromo-3-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of 2-Bromo-3-methylisonicotinic acid, a compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities.
Core Compound Data
The essential molecular identifiers and properties of this compound are summarized in the table below. This information has been aggregated from reliable chemical data sources.
| Property | Value | Source |
| Molecular Formula | C7H6BrNO2 | [1][2][3] |
| Molecular Weight | 216.03 g/mol | [1][2][3] |
| Exact Mass | 214.958 Da | [2] |
| CAS Number | 1211583-05-9 | [1][2][3] |
Compound Identification Workflow
The following diagram illustrates a simplified logical workflow for the identification and characterization of a chemical compound like this compound.
Caption: Logical workflow for compound identification.
This document is intended for informational purposes for a technical audience. It does not constitute a comprehensive safety or handling guide. Always refer to a full Safety Data Sheet (SDS) before handling any chemical substance.
References
An In-depth Technical Guide on the Solubility of 2-bromo-3-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-bromo-3-methylisonicotinic acid in common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature for this compound, this document provides a detailed theoretical framework for predicting its solubility based on its molecular structure. Furthermore, a comprehensive, standardized experimental protocol for determining the thermodynamic solubility of this and similar compounds is presented. This guide is intended to equip researchers with the necessary information to effectively handle this compound in a laboratory setting and to generate reliable solubility data.
Introduction to this compound
This compound is a substituted pyridine carboxylic acid. The structure, featuring a pyridine ring, a carboxylic acid group, a bromine atom, and a methyl group, suggests a molecule with a nuanced solubility profile. Pyridine carboxylic acids are important scaffolds in medicinal chemistry and drug design.[1][2] The substituents on the pyridine ring can significantly influence the molecule's physicochemical properties, including its solubility.[3][4][5] Understanding the solubility of this compound is crucial for its use in chemical synthesis, purification, formulation, and various biological assays.
Predicted Solubility Profile
While specific experimental data is not available, a qualitative prediction of the solubility of this compound can be made by analyzing its structural features based on the "like dissolves like" principle.[6]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Therefore, moderate to good solubility is expected in polar protic solvents. However, the presence of the non-polar methyl group and the hydrophobic bromine atom, along with the aromatic ring, will likely limit its aqueous solubility compared to the parent isonicotinic acid.[7][8][9] For instance, isonicotinic acid is soluble in water and ethanol.[7][10] As a general trend for organic compounds, solubility in water decreases as the number of carbon atoms increases.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions and, in the case of DMSO and DMF, can accept hydrogen bonds. Given the polar nature of the molecule, this compound is expected to exhibit good solubility in solvents like DMSO and DMF.[6] For comparison, the related compound isonicotinic acid is soluble in DMSO.[11]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The overall polarity of the molecule, dominated by the carboxylic acid and the pyridine ring, suggests that solubility in non-polar solvents will be limited. The non-polar regions of the molecule (methyl group, bromine atom, and the aromatic ring) may allow for some minimal solubility, but it is expected to be poor.[6]
-
Aqueous Acid and Base: As a carboxylic acid, this compound will be largely deprotonated in basic solutions (e.g., 5% aqueous NaOH or NaHCO3) to form a water-soluble carboxylate salt.[12][13] The pyridine nitrogen is basic and will be protonated in acidic solutions (e.g., 5% aqueous HCl), forming a water-soluble pyridinium salt.[12][14] Therefore, its solubility is expected to be significantly enhanced in both aqueous acidic and basic solutions.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound is not available in the peer-reviewed literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for organizing such empirical data.
| Solvent Category | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Polar Protic | Water | 25 | Data not available | Data not available |
| Methanol | 25 | Data not available | Data not available | |
| Ethanol | 25 | Data not available | Data not available | |
| Polar Aprotic | DMSO | 25 | Data not available | Data not available |
| DMF | 25 | Data not available | Data not available | |
| Acetone | 25 | Data not available | Data not available | |
| Acetonitrile | 25 | Data not available | Data not available | |
| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | |
| Non-Polar | Toluene | 25 | Data not available | Data not available |
| Dichloromethane (DCM) | 25 | Data not available | Data not available | |
| Diethyl Ether | 25 | Data not available | Data not available | |
| Hexane | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of a solid compound such as this compound using the widely accepted shake-flask method.[15][16][17]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps and inert liners
-
Constant-temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully draw the supernatant using a syringe fitted with a chemical-resistant filter. This step is critical to avoid transferring any solid particles.
-
-
Quantification:
-
Carefully take a precise aliquot of the clear, saturated solution and dilute it with a known volume of a suitable solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the solubility from the measured concentration of the diluted sample, taking the dilution factor into account.
-
The results can be expressed in various units, such as g/100 mL or mol/L.
-
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows pertinent to the study of this compound's solubility.
Caption: Logical workflow for predicting the qualitative solubility of the target compound.
Caption: Experimental workflow for the shake-flask method of solubility determination.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. enamine.net [enamine.net]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-methylisonicotinic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Based on analogous compounds like 2-Bromoisonicotinic acid and its esters, 2-Bromo-3-methylisonicotinic acid is anticipated to be classified as a hazardous substance.[1][2][3] The primary hazards are expected to be:
-
Serious Eye Irritation: Causes serious eye irritation.[1][3]
-
Respiratory Tract Irritation: May cause respiratory irritation.[2][3]
GHS Hazard Pictograms and Statements:
| Pictogram | Signal Word | Hazard Statement |
|
| Warning | H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |
Physical and Chemical Properties
Quantitative data for this compound is limited. The table below presents data from structurally related compounds to provide an estimated profile.
| Property | 2-Bromoisonicotinic acid | 2-Bromo-3-methylbutyric acid | 2-Bromo-3-methylpentanoic acid |
| Molecular Formula | C₆H₄BrNO₂[3] | C₅H₉BrO₂[4][5] | C₆H₁₁BrO₂[6] |
| Molecular Weight | 202.01 g/mol [3] | 181.03 g/mol [4][5] | 195.05 g/mol [6] |
| Appearance | White to beige crystalline powder or solid[4] | - | - |
| Melting Point | - | 39°C - 42°C[4] | - |
| Boiling Point | - | 124°C - 126°C[4] | - |
| CAS Number | 66572-56-3[1][3] | 565-74-2[4][7] | 42880-22-8[6] |
Handling and Storage Precautions
Proper handling and storage are crucial to minimize risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][8]
-
Ensure eyewash stations and safety showers are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield meeting standards like EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][8]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or a protective suit.[1][8]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or EN 149 approved respirator.[1][8]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Storage Conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from heat and sources of ignition.[1]
Emergency and First-Aid Procedures
Immediate action is required in case of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][9] |
Experimental Protocols and Workflows
General Laboratory Handling Protocol
This protocol outlines a safe workflow for handling this compound in a research setting.
-
Preparation:
-
Don all required PPE (lab coat, safety goggles, gloves).
-
Ensure the chemical fume hood is operational.
-
Prepare all necessary equipment (spatulas, glassware, balances) within the fume hood.
-
-
Weighing and Dispensing:
-
Tare the balance with a suitable weighing vessel.
-
Carefully transfer the required amount of the solid compound, avoiding dust generation.
-
Close the main container tightly immediately after use.
-
-
Dissolution/Reaction Setup:
-
Add the solvent to the reaction vessel containing the compound.
-
If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
-
Post-Handling and Cleanup:
-
Quench any reactions appropriately.
-
Dispose of waste in designated, clearly labeled hazardous waste containers.[1]
-
Clean all glassware and surfaces thoroughly.
-
Remove PPE and wash hands before leaving the laboratory.
-
Caption: General laboratory workflow for handling this compound.
Hazard Mitigation Workflow
This diagram illustrates the logical relationship between identified hazards and the necessary control measures.
Caption: Logical relationship between hazards and corresponding control measures.
Relevance in Drug Development: PARP Inhibition
Derivatives of bromo-methylisonicotinic acid are utilized as building blocks in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a critical class of cancer therapeutics.[10] PARP enzymes are essential for repairing single-strand DNA breaks. Inhibiting PARP in cancers with existing DNA repair deficiencies (like those with BRCA mutations) leads to synthetic lethality and tumor cell death.
Caption: Simplified pathway showing the role of PARP in DNA repair and its inhibition.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 6. 2-Bromo-3-methylpentanoic acid | C6H11BrO2 | CID 260481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-Bromo-3-Methylisonicotinic Acid: A Predictive Technical Guide
Disclaimer: Publicly available experimental spectroscopic data for 2-bromo-3-methylisonicotinic acid is limited. The data presented in this guide is predictive, based on established principles of spectroscopy and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to provide a theoretical framework for the spectroscopic characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of substituent effects on the isonicotinic acid core and comparison with known data for similar pyridine derivatives.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show two signals for the aromatic protons and a singlet for the methyl group. The carboxylic acid proton will likely be a broad singlet.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 8.0 - 8.3 | Doublet | ~5 |
| H-6 | 8.5 - 8.8 | Doublet | ~5 |
| -CH₃ | 2.3 - 2.6 | Singlet | N/A |
| -COOH | 12.0 - 14.0 | Broad Singlet | N/A |
Predicted ¹³C NMR Data
The carbon NMR spectrum will display signals for the six carbons of the pyridine ring, the methyl group, and the carboxylic acid.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-Br) | 145 - 150 |
| C-3 (C-CH₃) | 135 - 140 |
| C-4 (C-COOH) | 148 - 153 |
| C-5 | 125 - 130 |
| C-6 | 150 - 155 |
| -CH₃ | 18 - 22 |
| -COOH | 165 - 170 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by absorptions corresponding to the carboxylic acid group, the aromatic ring, and the carbon-bromine bond.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C & C=N stretch (Aromatic Ring) | 1550 - 1620 | Medium |
| C-H bend (Aromatic Ring) | 800 - 900 | Medium |
| C-Br stretch | 500 - 600 | Medium |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a prominent molecular ion peak, with a characteristic M+2 peak of similar intensity due to the presence of bromine. Fragmentation will likely involve the loss of the carboxylic acid group and the bromine atom.
| m/z | Predicted Identity | Notes |
| 215/217 | [M]⁺ | Molecular ion (presence of ⁷⁹Br and ⁸¹Br isotopes) |
| 170/172 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 136 | [M - Br]⁺ | Loss of the bromine atom |
| 91 | [C₆H₄N]⁺ | Pyridine ring fragment |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR setup.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the relationships between the molecular structure and the expected spectroscopic data, as well as a general workflow for spectroscopic analysis.
Caption: Influence of substituents on predicted spectroscopic data.
Caption: General workflow for spectroscopic analysis of a compound.
The Untapped Therapeutic Potential of 2-Bromo-3-Methylisonicotinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of isonicotinic acid have emerged as a versatile scaffold in medicinal chemistry, leading to the development of drugs with a wide range of therapeutic applications. This technical guide explores the potential biological activities of a specific, yet underexplored subclass: 2-bromo-3-methylisonicotinic acid derivatives. While direct research on this particular scaffold is limited, this paper will extrapolate potential activities based on the established biological profiles of structurally related isonicotinic acid analogs. We will delve into potential anticancer, antimicrobial, and anti-inflammatory activities, providing a comprehensive overview of relevant data, experimental protocols, and key signaling pathways to guide future research and drug discovery efforts in this promising area.
Introduction: The Isonicotinic Acid Scaffold in Drug Discovery
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are foundational components in a multitude of clinically significant pharmaceuticals. The nitrogen atom in the pyridine ring and the carboxylic acid group provide key points for molecular interactions and synthetic modifications, making it a privileged scaffold in drug design. Notable examples of drugs derived from isonicotinic acid include the anti-tuberculosis agent isoniazid and the anti-inflammatory drug dexamethasone isonicotinate.[1][2] The introduction of various substituents, such as halogens and alkyl groups, can significantly modulate the physicochemical properties and biological activities of the isonicotinic acid core.[3] This guide focuses on the potential of this compound, a scaffold that combines the electron-withdrawing effect of the bromine atom with the lipophilic nature of the methyl group, suggesting a unique potential for biological activity.
Potential Anticancer Activity: Targeting PARP and Beyond
While direct anticancer studies on this compound derivatives are not extensively documented, the closely related isomer, 2-bromo-6-methylisonicotinic acid, is a crucial intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.[4] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4]
Structure-Activity Relationship of Analogous PARP Inhibitors
The inhibitory activity of PARP inhibitors is highly dependent on the nature of the substituents on the core scaffold. The following table summarizes the structure-activity relationship (SAR) for a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives, which are structural analogs of compounds that could be synthesized from this compound. This data highlights how modifications to the core structure can significantly impact PARP-1 inhibitory activity.
| Compound ID | R Group | PARP-1 IC50 (nM)[4] |
| 1a | H | >1000 |
| 1b | Methyl | 256.3 ± 25.1 |
| 1c | Ethyl | 119.7 ± 11.5 |
| 1d | Propyl | 8.6 ± 0.6 |
| 1e | Isopropyl | 28.4 ± 2.9 |
| 1f | Cyclopropyl | 45.2 ± 4.1 |
| 1g | Benzyl | 158.6 ± 16.3 |
| Note: The presented data is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides and is intended to be illustrative of the potential for isonicotinic acid derivatives. |
Proposed Signaling Pathway for PARP Inhibition
Caption: Proposed mechanism of action for a PARP inhibitor.
Experimental Protocol: Synthesis of Isonicotinamide Derivatives
The synthesis of potential PARP inhibitors from this compound would likely involve an amidation step followed by cross-coupling reactions. The following is a generalized protocol based on the synthesis of related compounds.[4]
Step 1: Amidation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Add the desired amine (1.1 eq) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine the 2-bromo-3-methylisonicotinamide derivative from Step 1 (1.0 eq), a suitable boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).[4]
-
Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
Caption: General synthetic workflow for derivatives.
Potential Antimicrobial Activity
The isonicotinic acid scaffold is famously present in isoniazid, a frontline anti-tuberculosis drug. This provides a strong rationale for investigating this compound derivatives for antimicrobial properties.[1][3] The antimicrobial efficacy of isonicotinic acid derivatives is often linked to their ability to interfere with essential microbial metabolic pathways.[3]
Factors Influencing Antimicrobial Activity
-
Lipophilicity: Increased lipophilicity often enhances antimicrobial activity by facilitating passage across microbial cell membranes. The methyl group in the target scaffold is expected to increase lipophilicity.[3]
-
Halogenation: The presence of a halogen atom, such as bromine, is a common strategy in drug design to enhance biological activity.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial potential of novel compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
The Strategic Role of 2-Bromo-3-Methylisonicotinic Acid in Medicinal Chemistry: A Heterocyclic Building Block for Targeted Therapies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the selection of versatile and strategically functionalized building blocks is paramount to the efficient synthesis of novel therapeutic agents. Heterocyclic compounds, in particular, form the core scaffolds of a vast number of approved drugs. Among these, 2-bromo-3-methylisonicotinic acid has emerged as a pivotal intermediate in medicinal chemistry, offering a unique combination of reactive sites that facilitate the construction of complex molecular architectures. Its inherent structural features—a pyridine core, a reactive bromine atom, a carboxylic acid handle, and a methyl group—provide a versatile platform for the development of targeted therapies, most notably in the fields of oncology and inflammation.
This technical guide provides a comprehensive overview of the role of this compound as a heterocyclic building block. It delves into its synthesis, key chemical transformations, and its application in the development of potent inhibitors of clinically relevant enzymes, with a primary focus on Poly(ADP-ribose) polymerase (PARP) and a prospective look at its potential in crafting inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinases (JAK).
Physicochemical Properties and Synthesis
This compound is a substituted pyridine derivative. The strategic placement of the bromo and methyl groups on the isonicotinic acid scaffold provides a versatile platform for chemical modification.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like DMF and DMSO |
The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3-methylisonicotinic acid. Careful control of reaction conditions is crucial to avoid the formation of di-brominated byproducts.
Applications in Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold for generating diverse libraries of bioactive molecules. The bromine atom is readily displaced or utilized in cross-coupling reactions, while the carboxylic acid is a convenient point for amide bond formation.
PARP Inhibitors: The Case of Niraparib
A prominent example of a drug synthesized from a related building block, 2-bromo-6-methylisonicotinic acid, is Niraparib, a potent oral PARP inhibitor.[1][2] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations.[3] The synthesis of PARP inhibitors from 2-bromo-methylisonicotinic acid derivatives typically involves amidation of the carboxylic acid followed by a Suzuki coupling reaction at the bromine-substituted position.[2]
Quantitative Data for Niraparib and Related Compounds:
The following tables summarize the inhibitory activity and clinical efficacy of Niraparib.
Table 1: In Vitro Inhibitory Activity of Niraparib
| Target | IC₅₀ (nM) | Reference |
| PARP1 | 3.8 | [4][5] |
| PARP2 | 2.1 | [4][5] |
Table 2: Cell Proliferation Inhibition by Niraparib
| Cell Line | Cancer Type | BRCA Status | CC₅₀ (nM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 18 | [4][5] |
| CAPAN-1 | Pancreatic Cancer | BRCA2 mutant | 90 | [4][5] |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | [6][7] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 21.34 | [6] |
| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 wild-type | 58.98 | [6] |
Table 3: Clinical Efficacy of Niraparib in Ovarian Cancer (PRIMA Trial)
| Population | Treatment Arm | Median Progression-Free Survival (months) | Hazard Ratio (95% CI) | Reference |
| HRD-positive | Niraparib | 21.9 | 0.43 (0.31-0.59) | [8][9] |
| Placebo | 10.4 | [8][9] | ||
| Overall Population | Niraparib | 13.8 | 0.62 (0.50-0.76) | [8] |
| Placebo | 8.2 | [8] | ||
| HRD: Homologous Recombination Deficiency |
Pharmacokinetic Properties of Niraparib:
Niraparib exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier.[10]
Table 4: Pharmacokinetic Parameters of Niraparib
| Parameter | Value | Reference |
| Absolute Bioavailability | ~73% | [11] |
| Tₘₐₓ (single dose) | ~3 hours | [1] |
| Terminal Half-life (T₁/₂) | ~36 hours | [1] |
| Apparent Volume of Distribution (Vd/F) | 1220 L | |
| Plasma Protein Binding | ~83% |
Potential in IRAK4 and JAK Inhibitor Development
While concrete examples with extensive public data are less prevalent than for PARP inhibitors, the structural motifs of this compound make it a highly attractive starting point for the synthesis of IRAK4 and JAK inhibitors.
-
IRAK4 Inhibitors: IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. The pyridine core of this compound can serve as a scaffold to present functionalities that interact with the hinge region of the IRAK4 kinase domain.
-
JAK Inhibitors: The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that are essential for cytokine signaling. Inhibitors of JAKs have shown significant therapeutic success in treating autoimmune diseases and myeloproliferative neoplasms. The this compound scaffold can be elaborated to generate potent and selective JAK inhibitors.
While the potential is clear, there is limited publicly available quantitative data (e.g., IC₅₀ values) for specific IRAK4 or JAK inhibitors synthesized directly from this compound. Further research and publication in this area are anticipated.
Signaling Pathways
Understanding the signaling pathways in which the target molecules are involved is crucial for rational drug design.
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3-bromoisonicotinate | C7H6BrNO2 | CID 2762700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK-4 inhibitors. Part III: a series of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-3-methylisonicotinic Acid for Researchers and Drug Development Professionals
Introduction: 2-Bromo-3-methylisonicotinic acid, with CAS number 1211583-05-9, is a halogenated pyridine carboxylic acid derivative. Its structural features, including a bromine atom at the 2-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position of the pyridine ring, make it a versatile building block in medicinal chemistry. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a valuable precursor for the synthesis of complex organic molecules with potential therapeutic applications. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and potential applications in drug discovery, with a particular focus on its role as an intermediate for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Commercial Availability and Suppliers
This compound is commercially available from various chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 97%. Researchers can procure this reagent from the following suppliers, among others:
| Supplier | Purity | CAS Number | Additional Information |
| Apollo Scientific | >97% | 1211583-05-9 | Stocked in the UK and US.[1] |
| MolCore | High Purity | 1211583-05-9 | Specializes in manufacturing this compound. |
| Zibo Hangyu Biotechnology | 98% | 1211583-05-9 | Available as a powder or liquid. |
| ChemicalBook | Varies by supplier | 1211583-05-9 | A platform to connect with various global suppliers. |
Physicochemical Properties
While detailed experimental data for this compound is not extensively published, the properties of the closely related compound, 2-bromo-isonicotinic acid methyl ester, can provide valuable insights.
| Property | Value (for 2-bromo-isonicotinic acid methyl ester) | Reference |
| Molecular Formula | C7H6BrNO2 | [2] |
| Molecular Weight | 216.03 g/mol | [2] |
| Melting Point | 35-36 °C | [3][4] |
| Boiling Point | 268.0±20.0 °C (Predicted) | [3] |
| Density | 1.579±0.06 g/cm3 (Predicted) | [3] |
| pKa | -1.32±0.10 (Predicted) | [3] |
| XLogP3 | 1.6 | [2][4] |
| Solubility | Soluble in Methanol | [3] |
Safety Information: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment should be worn when handling this compound.
Experimental Protocols
The following sections detail the synthesis of this compound and its subsequent derivatization, which are crucial for its application in drug discovery.
Synthesis of this compound
Materials:
-
3-methylisonicotinic acid
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial Acetic Acid or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylisonicotinic acid (1.0 eq) in glacial acetic acid.
-
Bromination: To the stirred solution, add N-bromosuccinimide (1.1 - 1.3 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]
-
Workflow for the Synthesis of this compound:
Caption: A generalized workflow for the synthesis of this compound.
Derivatization Reactions
The utility of this compound as a building block stems from its susceptibility to various cross-coupling and amidation reactions. These reactions allow for the introduction of diverse substituents, enabling the generation of compound libraries for drug screening.
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between the brominated pyridine and a boronic acid or ester.[7]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and perform an aqueous work-up to isolate the product.
-
Purify the product by recrystallization or column chromatography.[7]
The carboxylic acid moiety of this compound can be readily converted to an amide, a common functional group in many pharmaceutical agents.
Materials:
-
This compound
-
Desired amine
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the coupling agent and base, and stir to pre-activate the acid.
-
Cool the mixture to 0 °C and add the desired amine dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water to precipitate the product or extract with an organic solvent.
-
Purify the amide product as necessary.[7]
General Experimental Workflow for Derivatization:
Caption: Key derivatization reactions of this compound.
Application in Drug Discovery: A Precursor for PARP Inhibitors
While direct biological activity data for this compound is limited, its structural similarity to key intermediates used in the synthesis of potent therapeutic agents provides strong evidence for its utility in drug discovery. A prominent example is the role of the related compound, 2-bromo-6-methylisonicotinic acid, as a crucial building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.[8] PARP enzymes are essential for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[9][10]
The PARP Signaling Pathway in DNA Repair
PARP1, a key member of the PARP family, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB.
Inhibition of PARP: PARP inhibitors competitively bind to the catalytic domain of PARP, preventing the synthesis of PAR. This "traps" PARP on the DNA at the site of the SSB. During DNA replication, these trapped PARP-DNA complexes lead to the formation of DNA double-strand breaks (DSBs). In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/2), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[10][11]
PARP Signaling Pathway Diagram:
Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Given the established role of similar bromo-methyl-isonicotinic acids in the synthesis of PARP inhibitors, this compound represents a highly valuable and versatile scaffold for the development of novel therapeutics targeting this and other important biological pathways. Its commercial availability and the straightforward nature of its derivatization make it an attractive starting material for medicinal chemists and drug discovery professionals.
References
- 1. 1211583-05-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-BROMO-ISONICOTINIC ACID METHYL ESTER ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Physicochemical-Characteristics-of-Brominated-Pyridine-Carboxylic-Acids
Abstract: This-document-provides-a-comprehensive-technical-overview-of-the-core-physicochemical-properties-of-brominated-pyridine-carboxylic-acids, a-class-of-compounds-of-significant-interest-in-medicinal-chemistry-and-drug-development. It-details-key-parameters-such-as-acid-dissociation-constant-(pKa), lipophilicity-(logP), and-melting-points. Standardized-experimental-protocols-for-the-determination-of-these-properties-are-provided, alongside-visual-workflows-to-guide-researchers. The-data-and-methodologies-presented-herein-are-intended-to-support-drug-discovery-professionals-in-the-rational-design-and-development-of-novel-therapeutic-agents.
Introduction
Brominated-pyridine-carboxylic-acids-are-heterocyclic-compounds-that-serve-as-versatile-building-blocks-in-the-synthesis-of-pharmaceutically-active-molecules.[1][2] The-incorporation-of-a-bromine-atom-onto-the-pyridine-ring, which-also-contains-a-carboxylic-acid-group, significantly-influences-the-molecule's-electronic-properties, acidity, lipophilicity, and-metabolic-stability. These-characteristics-are-critical-determinants-of-a-drug-candidate's-pharmacokinetic-and-pharmacodynamic-profile, governing-everything-from-solubility-and-absorption-to-target-binding-and-in-vivo-efficacy.[3] This-guide-summarizes-essential-physicochemical-data-for-a-selection-of-these-compounds-and-provides-detailed-experimental-protocols-for-their-measurement.
Physicochemical-Data-Summary
The-following-tables-compile-key-physicochemical-data-for-several-isomers-of-brominated-pyridine-carboxylic-acids. These-values-are-essential-for-predicting-the-behavior-of-these-molecules-in-biological-systems.
Table 1: pKa-and-Melting-Point-of-Selected-Brominated-Pyridine-Carboxylic-Acids
| Compound Name | Structure | pKa (Predicted/Experimental) | Melting Point (°C) |
| 2-Bromopyridine-4-carboxylic acid (2-Bromoisonicotinic acid) | Br at C2, COOH at C4 | No data available | 217-220[4] |
| 4-Bromopyridine-2-carboxylic acid (4-Bromopicolinic acid) | Br at C4, COOH at C2 | No data available | 172-174[5] |
| 5-Bromopyridine-2-carboxylic acid (5-Bromopicolinic acid) | Br at C5, COOH at C2 | No data available | 176-178[6][7] |
| 6-Bromopyridine-2-carboxylic acid (6-Bromopicolinic acid) | Br at C6, COOH at C2 | No data available | 192-194[8] |
| 5-Bromopyridine-3-carboxylic acid (5-Bromonicotinic acid) | Br at C5, COOH at C3 | No data available | 178[9] |
| 6-Bromopyridine-3-carboxylic acid (6-Bromonicotinic acid) | Br at C6, COOH at C3 | 3.24 ± 0.10 (Predicted)[10] | 200-203[11][12] |
Table 2: Lipophilicity-(logP)-and-Aqueous-Solubility
| Compound Name | logP (Predicted) | Aqueous Solubility |
| 5-Bromonicotinic acid | 1.1[13] | Soluble in water[9] |
| 6-Bromonicotinic acid | No data available | Sparingly soluble in water[10] |
| Lower aliphatic amines (general reference) | N/A | Solubility decreases with an increase in molar mass due to the larger hydrophobic alkyl part.[14] |
Detailed-Experimental-Protocols
Accurate-determination-of-physicochemical-properties-is-fundamental. The-following-protocols-outline-standard-methodologies-for-measuring-pKa, logP, and-aqueous-solubility.
Protocol:-Determination-of-pKa-by-Potentiometric-Titration
Potentiometric-titration-is-a-highly-accurate-and-widely-used-method-for-pKa-determination.[15][16] The-method-involves-monitoring-pH-changes-in-a-solution-of-the-compound-as-a-titrant-of-known-concentration-is-incrementally-added.[3] The-pKa-is-determined-from-the-inflection-point-of-the-resulting-titration-curve.[3][17][16]
-
Principle: A-solution-of-the-brominated-pyridine-carboxylic-acid-is-titrated-with-a-strong-base-(e.g., NaOH). The-pH-is-measured-after-each-addition-of-titrant. The-pKa-value-corresponds-to-the-pH-at-which-half-of-the-acid-has-been-neutralized.[16]
-
Apparatus:
-
Calibrated-pH-meter-with-a-combination-pH-electrode.
-
Automatic-burette-or-precision-manual-burette.
-
Stirred-titration-vessel.
-
Magnetic-stirrer.
-
-
Reagents:
-
Procedure:
-
Calibrate-the-pH-meter-using-standard-buffers-(e.g., pH-4, 7, and-10).[18]
-
Place-a-known-volume-(e.g., 20-mL)-of-the-test-compound-solution-into-the-titration-vessel.[3][18]
-
Add-the-ionic-strength-adjustment-solution.
-
If-necessary, adjust-the-initial-pH-of-the-solution-to-the-acidic-range-(e.g., pH-1.8-2.0)-using-0.1-M-HCl.[3][18]
-
Purge-the-solution-with-nitrogen-to-remove-dissolved-CO2.[18]
-
Begin-the-titration-by-adding-small, precise-increments-of-the-0.1-M-NaOH-solution.
-
Record-the-pH-and-volume-of-titrant-added-after-each-increment, allowing-the-reading-to-stabilize.[3]
-
Continue-the-titration-until-the-pH-reaches-the-alkaline-range-(e.g., pH-12-12.5).[3][18]
-
Perform-a-minimum-of-three-replicate-titrations-for-accuracy.[18]
-
-
Data-Analysis: Plot-pH-versus-the-volume-of-titrant-added. The-pKa-is-the-pH-at-the-midpoint-of-the-buffer-region, which-can-be-found-from-the-maximum-of-the-first-derivative-of-the-titration-curve.
Protocol:-Determination-of-logP-by-Shake-Flask-Method-(OECD-107)
The-shake-flask-method-is-the-traditional-and-most-reliable-method-for-determining-the-n-octanol/water-partition-coefficient-(logP).[19] It-is-suitable-for-logP-values-in-the-range-of--2-to-4.[20][21]
-
Principle: The-compound-is-dissolved-in-a-two-phase-system-of-n-octanol-and-water. After-equilibration, the-concentration-of-the-compound-in-each-phase-is-measured. The-partition-coefficient-(P)-is-the-ratio-of-the-concentration-in-n-octanol-to-the-concentration-in-water.
-
Apparatus:
-
Centrifuge-tubes-with-PTFE-lined-caps.
-
Mechanical-shaker-or-vortex-mixer.
-
Centrifuge.
-
Analytical-instrumentation-for-concentration-measurement-(e.g., HPLC-UV).
-
-
Reagents:
-
n-Octanol,-analytical-grade,-pre-saturated-with-water.
-
Water-(e.g., HPLC-grade),-pre-saturated-with-n-octanol.
-
Buffer-solutions-(e.g., pH-7.4-phosphate-buffer)-if-determining-the-distribution-coefficient-(logD).
-
-
Procedure:
-
Prepare-a-stock-solution-of-the-test-compound-in-either-n-octanol-or-water.
-
Add-appropriate-volumes-of-the-n-octanol-and-water-(or-buffer)-phases-to-a-centrifuge-tube. The-volume-ratio-can-be-adjusted-based-on-the-expected-logP-value.
-
Add-a-small-aliquot-of-the-stock-solution-to-the-tube.
-
Cap-the-tube-tightly-and-agitate-it-until-equilibrium-is-reached-(e.g., shaking-at-room-temperature-for-24-hours).
-
Separate-the-phases-by-centrifugation.[21]
-
Carefully-withdraw-an-aliquot-from-each-phase-for-analysis.
-
Determine-the-concentration-of-the-compound-in-each-phase-using-a-validated-analytical-method-like-HPLC.
-
-
Calculation:
-
P-=-[Concentration]octanol-/-[Concentration]water
-
logP-=-log10(P)
-
Protocol:-Determination-of-Aqueous-Solubility-by-HPLC
The-shake-flask-incubation-followed-by-HPLC-analysis-is-a-gold-standard-method-for-determining-thermodynamic-aqueous-solubility.[22]
-
Principle: An-excess-amount-of-the-solid-compound-is-equilibrated-with-an-aqueous-buffer-to-create-a-saturated-solution. The-undissolved-solid-is-then-removed,-and-the-concentration-of-the-dissolved-compound-in-the-supernatant-is-quantified-by-HPLC-against-a-standard-calibration-curve.[22][23]
-
Apparatus:
-
Vials-with-PTFE-lined-caps.
-
Orbital-shaker-or-end-over-end-rotator-in-a-temperature-controlled-environment.
-
Centrifuge-and/or-filters-(e.g., 0.22-µm-PVDF).
-
Calibrated-HPLC-system-with-UV-detector.
-
-
Reagents:
-
Test-Compound-(solid).
-
Aqueous-Buffer-(e.g., phosphate-buffered-saline,-pH-7.4).
-
Organic-Solvent-(e.g., Acetonitrile-or-Methanol)-for-stock-and-standard-solutions.
-
-
Procedure:
-
Add-an-excess-of-the-solid-compound-to-a-vial-(ensure-solid-is-visible-after-equilibration).
-
Add-a-known-volume-of-the-aqueous-buffer.
-
Seal-the-vial-and-agitate-at-a-constant-temperature-(e.g., 25°C)-for-an-extended-period-(e.g., 24-48-hours)-to-ensure-equilibrium-is-reached.
-
Separate-the-undissolved-solid-from-the-solution-by-centrifugation-and/or-filtration-of-the-supernatant.[23] This-step-is-critical-to-avoid-artificially-high-results.[22]
-
Dilute-the-clarified-saturated-solution-with-a-suitable-solvent-to-bring-it-into-the-concentration-range-of-the-calibration-curve.[23]
-
Prepare-a-series-of-standard-solutions-of-the-compound-in-the-same-solvent-and-generate-a-calibration-curve-(Peak-Area-vs.-Concentration).[24]
-
Analyze-the-diluted-sample-and-standards-by-HPLC.
-
-
Calculation: Determine-the-concentration-of-the-diluted-sample-from-the-calibration-curve. Multiply-this-value-by-the-dilution-factor-to-obtain-the-solubility-of-the-compound.
Visualized-Workflows-and-Relationships
Visual-diagrams-help-clarify-complex-processes-and-relationships-in-drug-discovery-and-development.
Caption: Workflow for Physicochemical Profiling in Drug Discovery.
Caption: Structure-Property Relationships in Brominated Pyridine Carboxylic Acids.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 2-溴吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromopicolinic acid | 30766-03-1 [sigmaaldrich.com]
- 6. 5-Bromopicolinic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 6-Bromopicolinic acid | 21190-87-4 [chemicalbook.com]
- 9. 5-Bromonicotinic acid | 20826-04-4 | FB00201 | Biosynth [biosynth.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 6-Bromonicotinic acid | 6311-35-9 [chemicalbook.com]
- 12. 6-Bromonicotinic acid | CAS#:6311-35-9 | Chemsrc [chemsrc.com]
- 13. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. researchgate.net [researchgate.net]
- 23. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 24. pharmaguru.co [pharmaguru.co]
Stability and Storage of 2-Bromo-3-Methylisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide to the stability and storage of 2-bromo-3-methylisonicotinic acid based on general chemical principles and industry-standard stability testing protocols. As of the writing of this guide, specific, publicly available quantitative stability data and established degradation pathways for this compound are limited. The experimental protocols and potential degradation pathways described herein are therefore illustrative and should be adapted and validated based on experimental findings.
Introduction
This compound is a substituted pyridine carboxylic acid of interest in pharmaceutical research and development. Understanding its chemical stability is crucial for ensuring its quality, safety, and efficacy as a potential drug substance or intermediate. This guide summarizes the predicted stability profile, recommended storage conditions, and provides a framework for conducting comprehensive stability studies, including forced degradation, in line with regulatory expectations.
Predicted Stability and General Observations
Based on its chemical structure—a pyridine ring substituted with a carboxylic acid, a bromine atom, and a methyl group—certain stability characteristics can be anticipated. Pyridine rings are generally stable, but the presence of a bromine atom can make the molecule susceptible to certain degradation pathways. Pyridine carboxylic acids are known to be relatively stable compounds.
General stability information for bromo-substituted pyridines and pyridine carboxylic acids suggests that they are typically stable under recommended storage conditions. However, they can be sensitive to light, high temperatures, and incompatible with strong oxidizing agents, strong acids, and strong bases.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended based on safety data sheets for structurally related compounds:
-
Temperature: Store in a cool, well-ventilated area. Refrigeration may be advisable for long-term storage.
-
Light: Protect from light. Store in an opaque or amber container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to oxidation.
-
Container: Keep in a tightly sealed container to prevent moisture ingress.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Forced Degradation Studies: A Framework
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[1][2][3][4] A typical forced degradation study involves subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[5]
Objectives of Forced Degradation Studies
-
To identify likely degradation products.[5]
-
To establish degradation pathways.[5]
-
To assess the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method.
Summary of Stress Conditions
The following table summarizes the recommended stress conditions for a forced degradation study of this compound. The goal is to achieve 5-20% degradation of the parent compound.[6]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 60°C | Up to 7 days |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal Degradation | Dry Heat | 60°C to 80°C | Up to 7 days |
| Photostability | ICH-compliant light source (UV/Vis) | Ambient | As per ICH Q1B |
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Experimental Protocols
The following are detailed, illustrative protocols for conducting forced degradation studies on this compound.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution will be used for all stress conditions.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 24, and 48 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
Dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at appropriate time points.
-
Dilute with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place a known amount of the solid compound in a vial.
-
Store the vial in an oven at 80°C.
-
At specified time points, withdraw samples, dissolve in the solvent, and dilute to a suitable concentration for HPLC analysis.
Photolytic Degradation
-
Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be protected from light with aluminum foil.
-
Analyze the samples at appropriate time points by HPLC.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar compounds.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Potential Degradation Pathways
While specific degradation products for this compound need to be identified experimentally, a potential degradation pathway under hydrolytic conditions could involve the displacement of the bromine atom.
Caption: A hypothetical hydrolysis degradation pathway.
Conclusion
A thorough understanding of the stability of this compound is paramount for its successful development. This guide provides a comprehensive framework for assessing its stability profile through forced degradation studies and for establishing appropriate storage conditions. The successful execution of these studies will ensure the quality and consistency of this promising compound in research and development endeavors.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. snscourseware.org [snscourseware.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-bromo-3-methylisonicotinic acid from 3-methylisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-bromo-3-methylisonicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the regioselective bromination of 3-methylisonicotinic acid using N-bromosuccinimide (NBS) as the brominating agent. This protocol is adapted from established methods for the bromination of substituted pyridine derivatives.[1][2] The directing effects of the methyl and carboxylic acid groups on the pyridine ring favor the introduction of the bromine atom at the 2-position. While direct electrophilic substitution on the pyridine ring can be challenging due to its electron-deficient nature, the presence of an activating methyl group facilitates this transformation.[3]
Introduction
Halogenated pyridines are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds and agrochemicals. The introduction of a halogen atom, such as bromine, provides a handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. Specifically, this compound possesses multiple reactive sites that can be selectively manipulated to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
This protocol details a practical and accessible method for the laboratory-scale synthesis of this compound. The procedure is based on the well-established use of N-bromosuccinimide (NBS) for the bromination of activated pyridine rings.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials
-
3-methylisonicotinic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylisonicotinic acid (1.0 eq) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 - 1.2 eq) portion-wise at room temperature.[1][2]
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Material | 3-methylisonicotinic acid | - |
| Reagent | N-Bromosuccinimide (NBS) | 1.05 - 1.2 molar equivalents. Careful control of stoichiometry is crucial to avoid di-bromination.[1] |
| Solvent | Glacial Acetic Acid | - |
| Reaction Temperature | 60-80 °C | Temperature should be carefully monitored to ensure complete reaction and minimize side products.[1] |
| Reaction Time | 4-8 hours | Monitor by TLC until starting material is consumed.[1] |
| Expected Yield | 60-80% | Yields can vary based on reaction scale and purification method. |
| Product Purity | >95% | Purity should be assessed by NMR, LC-MS, and/or elemental analysis. |
| Potential Impurities | Dibrominated species | Can be minimized by controlling the stoichiometry of NBS.[1] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or slightly increase the temperature. Ensure adequate stirring. |
| Loss of product during work-up or purification. | Ensure complete extraction. Use appropriate solvent volumes. Optimize recrystallization conditions. | |
| Formation of Dibrominated Product | Excess of NBS used. | Use a precise molar equivalent of NBS (1.05 eq). Add NBS portion-wise to maintain a low concentration.[1] |
| Starting Material Remains | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure the quality of the NBS. |
| Difficulty in Product Crystallization | Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization. Try different solvent systems for recrystallization. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle with care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents with care and away from ignition sources.
References
Application Notes and Protocols for the Electrophilic Bromination of Substituted Pyridine Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated pyridine derivatives are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] The introduction of a bromine atom onto the pyridine ring significantly alters its electronic properties and provides a handle for further functionalization through cross-coupling reactions. However, the electrophilic substitution of the electron-deficient pyridine ring is notoriously challenging and often requires harsh reaction conditions. This document provides detailed protocols for the electrophilic bromination of substituted pyridines using various reagents and summarizes the expected outcomes.
Data Presentation: Comparison of Bromination Protocols
The following table summarizes the reaction conditions and reported yields for the electrophilic bromination of various substituted pyridines. The choice of brominating agent and reaction conditions significantly impacts the regioselectivity and efficiency of the reaction.
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Regioselectivity |
| Pyridine | Br₂ / Fuming H₂SO₄ | Fuming H₂SO₄ | 130 | 7-8 | 3-Bromopyridine | High | 3-position |
| 2-Aminopyridine | NBS | Acetone | 10 | 1 | 2-Amino-5-bromopyridine | 95.0 | 5-position |
| 3-Aminopyridine | NBS | Acetonitrile | 0 to RT | 2-4 | 6-Bromo-3-aminopyridine | Moderate | 6-position |
| 2-Methylpyridine | NBS / BPO | CCl₄ | Reflux | 12-16 | 2-(Bromomethyl)pyridine | Low | Methyl group |
| 4-Methylpyridine | NBS / BPO | CCl₄ | Reflux | 3 | 4-(Tribromomethyl)pyridine | Good | Methyl group |
| 2,3-Dimethylpyridine | DBDMH / Oleum | Oleum (65%) | 105 | 2 | Brominated 2,3-dimethylpyridine | Not specified | Not specified |
| Activated Pyridines (Amino, Hydroxy) | NBS (2 equiv.) | Various | RT | Not specified | Dibrominated pyridines | ~Quantitative | Varies |
Experimental Protocols
Protocol 1: Bromination of Pyridine using Bromine in Fuming Sulfuric Acid
This protocol describes the synthesis of 3-bromopyridine under harsh acidic conditions.
Materials:
-
Pyridine
-
Bromine
-
Fuming sulfuric acid (oleum)
-
6N Sodium hydroxide solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Ice
Procedure:
-
In a reaction vessel equipped with a dropping funnel and a reflux condenser, carefully add fuming sulfuric acid to pyridine.
-
Heat the mixture to 130-140 °C.
-
Slowly add bromine dropwise to the heated reaction mixture over a period of 7-8 hours.
-
After the addition is complete, allow the reaction to proceed for an additional hour at the same temperature.
-
Cool the reaction mixture to room temperature and then carefully pour it over a mixture of ice and water.
-
Neutralize the acidic solution by slowly adding 6N sodium hydroxide solution until the pH reaches 8. Ensure the temperature is kept low during neutralization by using an ice bath.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 3-bromopyridine.
Protocol 2: Bromination of 2-Aminopyridine using N-Bromosuccinimide (NBS)
This method provides a high-yielding synthesis of 2-amino-5-bromopyridine under milder conditions compared to the use of elemental bromine.[2]
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
90% Ethanol (for recrystallization)
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq.) in acetone in a round-bottom flask.
-
Cool the solution to 10 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq.) portion-wise to the cooled solution over 30 minutes, maintaining the temperature at 10 °C.
-
Stir the reaction mixture at 10 °C for an additional 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Recrystallize the solid residue from 90% ethanol to afford pure 2-amino-5-bromopyridine as a yellow solid.[2]
Protocol 3: Bromination of 2,3-Dimethylpyridine using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is suitable for the bromination of electron-rich pyridine derivatives.
Materials:
-
2,3-Dimethylpyridine
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Oleum (65%)
Procedure:
-
To a stirred solution of 2,3-dimethylpyridine in 65% oleum at 10 °C, add DBDMH.
-
An exothermic reaction will commence.
-
After the initial exotherm subsides, heat the reaction mixture at 105 °C for 2 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Basify the solution with a suitable base (e.g., NaOH) and extract with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product, typically by column chromatography.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the electrophilic bromination of a substituted pyridine, followed by workup and purification.
Caption: General experimental workflow for electrophilic bromination.
Conclusion
The electrophilic bromination of substituted pyridine rings is a fundamental transformation in organic synthesis. The choice of methodology depends heavily on the nature of the substituents on the pyridine ring. For electron-rich pyridines, milder reagents like NBS and DBDMH can be employed, often with high regioselectivity and yield. Conversely, electron-deficient pyridines typically require harsh conditions, such as the use of elemental bromine in oleum at high temperatures. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the planning and execution of these important synthetic transformations. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving the desired brominated pyridine products in high purity and yield.
References
Synthesis of 2-bromo-3-methylisonicotinic Acid Using N-Bromosuccinimide (NBS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-bromo-3-methylisonicotinic acid, a key building block in pharmaceutical and materials science research. The synthesis is achieved through the electrophilic bromination of 3-methylisonicotinic acid utilizing N-Bromosuccinimide (NBS) as the brominating agent. This method offers a reliable and scalable route to the desired product. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and troubleshooting guidelines to mitigate common side reactions.
Introduction
This compound is a valuable heterocyclic intermediate, featuring multiple functional groups that allow for diverse chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. The carboxylic acid functionality can be readily converted into amides, esters, and other derivatives, making this compound a versatile scaffold for the generation of compound libraries in drug discovery. The use of N-Bromosuccinimide (NBS) provides a convenient and selective method for the bromination of the pyridine ring.[1][2]
Reaction Scheme
Caption: Synthesis of this compound from 3-methylisonicotinic acid using NBS.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Methylisonicotinic Acid | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98%, Recrystallized | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Aqueous Solution | Prepared in-house |
| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylisonicotinic acid (1.0 equivalent) in glacial acetic acid.
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05-1.2 equivalents) portion-wise at room temperature.[3][4] The controlled addition helps to manage the exothermic nature of the reaction.[3]
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours.[3][4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.[4]
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[4]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).[4]
-
Combine the organic layers and wash with brine.[4]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.[4]
-
Data Presentation
Reaction Parameters and Yields
| Parameter | Condition | Notes |
| Starting Material | 3-Methylisonicotinic Acid | 1.0 equivalent |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05-1.2 equivalents[3][4] |
| Solvent | Glacial Acetic Acid | - |
| Reaction Temperature | 60-80°C[3][4] | Temperature control is crucial to minimize side reactions.[3] |
| Reaction Time | 4-8 hours[3][4] | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 70-85%[4] | Yields are dependent on specific conditions and purification method. |
Troubleshooting and Optimization
Common issues encountered during the synthesis and their potential solutions are outlined below.
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to insufficient time, temperature, or reagent purity. | Increase reaction time or temperature gradually. Ensure NBS and solvents are pure and anhydrous.[3] |
| Formation of Dibrominated Byproduct | Excess brominating agent or high reaction temperature. | Use a controlled stoichiometry of NBS (1.05 eq). Add NBS portion-wise at a lower temperature.[3][5] |
| Product Degradation (Dark Color) | Overheating or oxidative side reactions. | Maintain a stable reaction temperature. Conduct the reaction under an inert atmosphere (e.g., Nitrogen).[3] |
| Hydrolysis of Bromo Group | Presence of water, especially with a strong base at elevated temperatures. | Ensure anhydrous conditions. Avoid strong bases during work-up if heating is required.[5] |
Experimental Workflow and Logic Diagrams
General Synthesis Workflow
Caption: A high-level workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical pathway for troubleshooting common synthesis issues.
Safety Precautions
-
N-Bromosuccinimide is an irritant and should be handled with care in a well-ventilated fume hood.[2]
-
Glacial acetic acid is corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction can be exothermic; therefore, controlled addition of reagents is recommended.[2]
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of this compound using N-Bromosuccinimide. Careful control of reaction parameters is key to achieving high yields and purity. This versatile building block can be utilized in a wide range of subsequent chemical transformations, making it a valuable asset for research and development in the pharmaceutical and chemical industries.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Bromo-3-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-bromo-3-methylisonicotinic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives.
Introduction
The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester. For this compound, the reaction facilitates the introduction of a diverse array of aryl and heteroaryl substituents at the 2-position of the pyridine ring. This transformation is a cornerstone in the synthesis of biaryl and substituted heterocyclic compounds, which are common motifs in pharmaceutical agents and functional materials.[1]
The reactivity in Suzuki-Miyaura coupling is influenced by the electronic properties of the pyridine ring and steric hindrance. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C-Br bond at the 2-position towards oxidative addition to the palladium(0) catalyst. However, the presence of the methyl group at the 3-position and the carboxylic acid at the 4-position can introduce steric challenges and may require careful optimization of reaction conditions. To mitigate potential interference from the carboxylic acid group, it is often protected as an ester (e.g., methyl or ethyl ester) to improve solubility and prevent undesirable side reactions.[1]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various boronic acids. These conditions serve as a starting point for the optimization of reactions with this compound or its esters. Yields are estimates based on reactions with structurally similar substrates and will vary depending on the specific coupling partners and optimized conditions.
| Coupling Partner (Arylboronic Acid) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Estimated Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12-24 | 80-90 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 4-Chlorophenylboronic Acid | [PdCl₂(dppf)] (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 18 | 75-85 |
| 3-Thienylboronic Acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 70-80 |
Experimental Protocols
Esterification of this compound (General Procedure)
To prevent potential complications from the free carboxylic acid, it is advisable to first convert it to its methyl or ethyl ester.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Suspend this compound in an excess of anhydrous methanol or ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (typically 1.2-2.0 equivalents) or a catalytic amount of concentrated sulfuric acid.
-
Remove the ice bath and heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic solution with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.
Suzuki-Miyaura Coupling of Methyl 2-Bromo-3-methylisonicotinate (General Protocol)
This protocol outlines a general procedure for the coupling of the methyl ester of this compound with an arylboronic acid.
Materials:
-
Methyl 2-bromo-3-methylisonicotinate (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add methyl 2-bromo-3-methylisonicotinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-3-methylisonicotinate product.
Saponification of the Ester Product (General Procedure)
To obtain the final 2-aryl-3-methylisonicotinic acid, the ester from the coupling reaction is hydrolyzed.
Materials:
-
Methyl 2-aryl-3-methylisonicotinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent mixture (e.g., THF/Water or Methanol/Water)
-
Hydrochloric acid (HCl, e.g., 1M or 2M)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the methyl 2-aryl-3-methylisonicotinate in a mixture of THF and water (e.g., 3:1).
-
Add an excess of lithium hydroxide or sodium hydroxide (2-5 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final 2-aryl-3-methylisonicotinic acid.
Mandatory Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-bromo-3-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines from aryl halides. The pyridine moiety is a prevalent scaffold in numerous pharmaceuticals, and the ability to efficiently introduce amino groups is critical for generating diverse compound libraries for drug discovery.
This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-bromo-3-methylisonicotinic acid. Due to the presence of the carboxylic acid, which can interfere with the basic reaction conditions, a protection-amination-deprotection strategy is often necessary. The following protocols are based on established procedures for structurally similar 2-bromopyridines and bromo-substituted isonicotinic acids and serve as a robust starting point for reaction optimization.[1][2][3]
Key Reaction Steps
The overall synthetic route involves three main stages:
-
Protection of the carboxylic acid: The carboxylic acid group is typically protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions.
-
Buchwald-Hartwig amination: The C-N bond is formed by coupling the protected 2-bromo-3-methylisonicotinate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Deprotection of the carboxylic acid: The protecting group is removed to yield the final 2-amino-3-methylisonicotinic acid derivative.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination step, based on protocols for similar substrates.[2][3] Optimization may be required for specific amine coupling partners.
| Parameter | Condition | Notes |
| Substrate | Methyl 2-bromo-3-methylisonicotinate | Ester protection is recommended. |
| Amine | 1.2 - 2.0 equivalents | Primary or secondary amine. |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 2 mol% typical loading. Other sources like Pd(OAc)₂ can also be used.[4][5] |
| Ligand | XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 5 mol% typical loading. Other bulky phosphine ligands like XPhos or RuPhos can be screened.[3][6] |
| Base | Sodium tert-butoxide (NaOt-Bu) | 2.5 equivalents. Other strong bases like LiHMDS can be used.[1] |
| Solvent | Anhydrous Toluene or Dioxane | Ensure the solvent is dry and degassed to maintain catalyst activity.[6] |
| Temperature | 80 - 110 °C | Reaction temperature may need optimization depending on the reactivity of the amine.[1][2] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for catalyst stability and to prevent oxidation.[3] |
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the protection of the carboxylic acid as a methyl ester.
Materials:
-
This compound
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred solution of this compound (1.0 eq) in methanol (10 volumes), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise, ensuring the temperature is maintained below 10 °C.[2]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 2-bromo-3-methylisonicotinate.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of methyl 2-bromo-3-methylisonicotinate with a generic amine (R¹R²NH).
Materials:
-
Methyl 2-bromo-3-methylisonicotinate (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XantPhos (0.05 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 equiv)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating block
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add methyl 2-bromo-3-methylisonicotinate, sodium tert-butoxide, and the ligand (XantPhos).[3]
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the palladium precursor, Pd₂(dba)₃.[3]
-
Add anhydrous toluene, followed by the amine coupling partner via syringe.[3]
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][3]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.[2]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.
Protocol 3: Hydrolysis of the Ester
This protocol outlines the deprotection of the methyl ester to yield the final carboxylic acid.
Materials:
-
Methyl 2-amino-3-methylisonicotinate derivative
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
1M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the aminated ester (1.0 eq) in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH, 3.0 eq).[2]
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.[2]
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a suitable organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.[2]
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with a 1M HCl solution, which should cause the product to precipitate.[2]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final functionalized carboxylic acid.[2]
Mandatory Visualization
Caption: Workflow for the synthesis of 2-amino-3-methylisonicotinic acid derivatives.
References
Application Notes and Protocols for Amide Bond Formation and Derivatization of 2-Bromo-3-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the amide bond formation and derivatization of the carboxylic acid group of 2-bromo-3-methylisonicotinic acid. This versatile building block is of significant interest in medicinal chemistry due to its potential for creating diverse molecular libraries for drug discovery. The strategic positioning of the bromo, methyl, and carboxylic acid groups on the pyridine ring offers multiple points for chemical modification.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments to generate novel compounds with potential therapeutic applications.[1] this compound serves as a valuable scaffold, with its carboxylic acid moiety being a prime site for derivatization. The resulting amides can be key intermediates in the synthesis of biologically active molecules, including potential kinase inhibitors and other targeted therapies. The presence of the bromine atom also allows for subsequent cross-coupling reactions, further expanding the accessible chemical space.
Data Presentation: Representative Reaction Conditions for Amide Bond Formation
The following table summarizes typical conditions for the formation of an amide bond with this compound using a common coupling reagent. While specific yields for derivatives of this compound are not widely reported in publicly available literature, the conditions presented are based on established protocols for structurally similar compounds and are expected to provide good to excellent yields.[2][3]
| Parameter | Condition | Notes |
| Carboxylic Acid | This compound | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.1 - 1.2 equivalents |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 1.1 - 1.2 equivalents |
| Base | DIPEA (N,N-Diisopropylethylamine) or Triethylamine | 2.0 - 2.5 equivalents. Neutralizes the acid formed and facilitates the reaction.[2] |
| Solvent | Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) | Aprotic solvents are typically used.[2] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature and then allowed to warm.[2] |
| Reaction Time | 2 - 16 hours | Monitored by TLC or LC-MS. |
| Typical Yield | Data not available for this specific substrate, but generally moderate to high yields are expected. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using HATU
This protocol outlines a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.[2]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the desired amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Protocol 2: Alternative Amide Formation via Acyl Chloride
For certain amines, conversion of the carboxylic acid to the more reactive acyl chloride may be advantageous.
Step 2a: Synthesis of 2-Bromo-3-methylisonicotinoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous DCM or Toluene
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound in an anhydrous solvent like toluene.
-
Add an excess of thionyl chloride (2-3 equivalents).
-
Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution), typically 1-3 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-bromo-3-methylisonicotinoyl chloride, which can often be used in the next step without further purification.
Step 2b: Amide Formation from Acyl Chloride
Materials:
-
Crude 2-bromo-3-methylisonicotinoyl chloride (from Step 2a)
-
Desired primary or secondary amine
-
Triethylamine or Pyridine
-
Anhydrous DCM
Procedure:
-
Dissolve the amine and a base (like triethylamine, 1.2 equivalents) in anhydrous DCM and cool the solution to 0 °C.
-
Add a solution of the crude 2-bromo-3-methylisonicotinoyl chloride in anhydrous DCM dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can then be purified.
Mandatory Visualizations
Caption: Workflow for amide bond formation.
Caption: Alternative workflow via acyl chloride.
References
Application of 2-Bromo-3-methylisonicotinic Acid in the Synthesis of PARP Inhibitors like Niraparib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylisonicotinic acid is a key heterocyclic building block in medicinal chemistry, playing a pivotal role in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. The strategic positioning of the bromo, methyl, and carboxylic acid functionalities on the pyridine ring offers a versatile platform for constructing complex molecules designed to target the nicotinamide binding pocket of PARP enzymes. The most prominent therapeutic agent synthesized from this scaffold is Niraparib, an orally active PARP inhibitor approved for the treatment of various cancers, including ovarian and breast cancer.
This document provides detailed application notes on the utility of this compound in the synthesis of Niraparib, complete with experimental protocols, quantitative data, and visualizations of the relevant biological pathways and synthetic workflows.
PARP Signaling Pathway and Mechanism of Action of Niraparib
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are crucial enzymes in the cellular DNA damage response (DDR).[1] They are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA SSB, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate. This PARylation process recruits other DNA repair enzymes to the site of damage to effectuate repair.
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs, which can otherwise lead to DSBs during replication.
Niraparib functions as a potent inhibitor of PARP-1 and PARP-2.[2] Its mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[3] This dual action prevents the repair of SSBs, leading to their accumulation. During DNA replication, these unresolved SSBs are converted into DSBs. In BRCA-deficient cancer cells, the inability to repair these DSBs via the faulty HR pathway leads to genomic instability and, ultimately, cell death. This concept is known as synthetic lethality.[4]
Synthetic Application of this compound in the Synthesis of Niraparib
The synthesis of Niraparib from this compound involves a multi-step process. A key transformation is the Suzuki-Miyaura cross-coupling reaction to form the biaryl core of the molecule. The following workflow outlines a plausible synthetic route.
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the conversion of the starting material to its methyl ester to facilitate subsequent cross-coupling reactions.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Suspend this compound (1.0 eq) in methanol (10 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromo-3-methylisonicotinate.
| Step | Reactant | Product | Typical Yield |
| 1 | This compound | Methyl 2-bromo-3-methylisonicotinate | >95% |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This key step forms the C-C bond between the pyridine and phenyl rings.
Materials:
-
Methyl 2-bromo-3-methylisonicotinate (from Protocol 1)
-
(S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/Ethanol/water)
Procedure:
-
To a degassed solution of methyl 2-bromo-3-methylisonicotinate (1.0 eq) and the arylboronic ester (1.1 eq) in the chosen solvent system, add the base (2.0 eq) and the palladium catalyst (0.05 eq).
-
Degas the reaction mixture again by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the biaryl ester intermediate.
| Step | Reactant | Product | Typical Yield |
| 2 | Methyl 2-bromo-3-methylisonicotinate | Biaryl Ester Intermediate | 70-85% |
Protocol 3: Amidation and Deprotection to Yield Niraparib
The final steps involve the formation of the primary amide and removal of the Boc protecting group.
Materials:
-
Biaryl ester intermediate (from Protocol 2)
-
Formamide
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent
-
Dichloromethane (DCM)
Procedure (Amidation):
-
Dissolve the biaryl ester intermediate (1.0 eq) in dry DMF.
-
Add formamide (excess) and sodium methoxide (catalytic amount).
-
Heat the reaction mixture to 40-60 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase. The crude Boc-protected Niraparib can be purified by crystallization or chromatography.
Procedure (Deprotection):
-
Dissolve the Boc-protected Niraparib in a suitable solvent such as DCM.
-
Add an excess of TFA or a solution of HCl in a solvent like dioxane or isopropanol.
-
Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
The crude Niraparib can be purified by recrystallization from a suitable solvent system to yield the final product.
| Step | Reactant | Product | Typical Yield (for 2 steps) |
| 3 | Biaryl Ester Intermediate | Niraparib | 75-90% |
In Vitro PARP-1 Inhibition Assay Protocol
This protocol outlines a general method to assess the inhibitory activity of synthesized compounds like Niraparib against the PARP-1 enzyme.
Principle: This is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1 in the presence of damaged DNA. The amount of biotinylated histone is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ and Biotinylated-NAD+ mixture
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound (Niraparib) and a known PARP inhibitor (e.g., Olaparib) for positive control.
Procedure:
-
Prepare serial dilutions of the test compound (Niraparib) and the positive control in assay buffer containing a small percentage of DMSO.
-
Add the diluted compounds to the histone-coated wells. Include wells for "no inhibitor" (positive control) and "no enzyme" (negative control).
-
Prepare a reaction master mix containing assay buffer, activated DNA, and the NAD+/Biotinylated-NAD+ mixture.
-
Initiate the reaction by adding the PARP-1 enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by washing the plate with wash buffer to remove unreacted components.
-
Add diluted streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |
| Niraparib | 3.8 | 2.1 |
Note: IC₅₀ values can vary depending on assay conditions.[5]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of the potent PARP inhibitor, Niraparib. The synthetic route, while multi-stepped, employs well-established and robust chemical transformations, most notably the Suzuki-Miyaura cross-coupling. The protocols provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development for the synthesis and evaluation of Niraparib and related PARP inhibitors. The understanding of the PARP signaling pathway and the mechanism of synthetic lethality is crucial for the rational design of next-generation anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions on 2-halopyridines, which are crucial intermediates in the synthesis of pharmaceuticals and other functional organic molecules. The protocols detailed below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering optimized conditions and methodologies to address the unique challenges posed by the electron-deficient nature of the pyridine ring and its potential to coordinate with the palladium catalyst.
Suzuki-Miyaura Coupling of 2-Halopyridines
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a 2-halopyridine and an organoboron reagent. Despite its utility, the coupling of 2-halopyridines can be challenging due to side reactions like protodeboronation.[1] Careful selection of catalysts, ligands, bases, and solvents is critical for achieving high yields.
Catalytic System and Reaction Condition Optimization
A variety of palladium catalysts and ligands have been successfully employed for the Suzuki-Miyaura coupling of 2-halopyridines. Bulky, electron-rich phosphine ligands are often preferred as they can shield the palladium center and promote the desired catalytic cycle.[2] The choice of base and solvent system also plays a significant role in reaction efficiency.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines [2]
| Palladium Source | Ligand | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base (Equiv.) | Solvent System (v/v) | Temperature (°C) |
| Pd(OAc)₂ | SPhos | 2 | 4 | K₃PO₄ (2-3) | Dioxane / H₂O (4:1 to 10:1) | 80 - 110 |
| Pd₂(dba)₃ | XPhos | 1 - 3 | 2 - 3 | Cs₂CO₃ (2-3) | Dioxane / H₂O (4:1 to 10:1) | 80 - 110 |
| Pd(OAc)₂ | RuPhos | 1 - 5 | 1.2 - 2 | K₂CO₃ (2-3) | Toluene / H₂O (2:1 to 5:1) | 90 - 120 |
| Pd(dppf)Cl₂ | dppf | 2 - 5 | --- | KF (3) | THF / H₂O (4:1) | 70 - 90 |
| Pd(PPh₃)₄ | PPh₃ | 3 - 5 | 4 | --- | --- | --- |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid using a Buchwald ligand.[2]
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1)
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine, arylboronic acid, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas three times.
-
In a separate vial, briefly mix the palladium source and the phosphine ligand in a small amount of the reaction solvent.
-
Add this catalyst mixture to the main reaction flask under a positive flow of inert gas.
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Application Notes and Protocols for the Purification of Crude 2-bromo-3-methylisonicotinic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of crude 2-bromo-3-methylisonicotinic acid via recrystallization. Due to the limited availability of specific data for this compound, the outlined procedures are adapted from established methods for structurally similar brominated nicotinic acid derivatives. These protocols offer a robust starting point for researchers to achieve high-purity this compound, a key building block in pharmaceutical and materials science research. This guide includes recommended solvent systems, a step-by-step experimental workflow, and a quantitative data summary table to aid in the optimization of the purification process.
Introduction
This compound is a valuable heterocyclic compound utilized in the synthesis of a variety of complex organic molecules. The purity of this reagent is critical for the success of subsequent reactions, making efficient purification a crucial step in its preparation. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and allowing the solution to cool slowly, leading to the formation of high-purity crystals. This application note details a generalized recrystallization protocol for this compound based on methodologies for analogous compounds.
Quantitative Data Summary
| Parameter | Before Recrystallization | After Recrystallization | Notes |
| Appearance | Yellowish to brown solid | Off-white to white crystalline solid | Visual assessment of purity improvement. |
| Purity (by HPLC) | ~85-95% | >98% | Purity analysis is crucial to determine the effectiveness of the recrystallization. |
| Yield | N/A | 70-90% | Yields are highly dependent on the chosen solvent and experimental conditions. |
| Melting Point | Broad range | Sharp, defined range | A sharp melting point is indicative of high purity. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the purification of crude this compound. Optimization of solvent systems and conditions may be necessary depending on the nature and quantity of impurities.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes, isopropyl alcohol)[1][2]
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on protocols for similar compounds, promising solvent systems include:
-
Ethanol/Water : A polar protic mixture effective for moderately polar compounds.[3] The ratio can be adjusted to optimize solubility.
-
Ethyl Acetate/Hexanes : A less polar system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added as an anti-solvent to induce crystallization.[1]
-
Isopropyl Alcohol : Has been shown to yield high-purity crystals for similar brominated nicotinic acids.[2]
Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture for the specific crude material.
Recrystallization Procedure
-
Dissolution : Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.
-
Heating : Gently heat the mixture while stirring. If using a flammable solvent, a water bath and reflux condenser are recommended. Add small portions of the hot solvent until the solid completely dissolves.[2]
-
(Optional) Decolorization : If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[2]
-
Hot Filtration (if charcoal was used) : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Covering the flask will prevent solvent evaporation.
-
Maximizing Yield : Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.[2]
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying : Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Experimental Workflow
The following diagram illustrates the key steps in the purification of crude this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] |
| Incomplete crystallization. | Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.[2] | |
| Oiling Out | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent system. |
| No Crystals Form | The solution is not saturated, or crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2] |
| Product Still Impure | Inefficient removal of impurities. | Consider a second recrystallization step or the use of activated charcoal to remove colored impurities.[2] |
References
Application Notes and Protocols: Purifying 2-Bromo-3-Methylisonicotinic Acid via Column Chromatography
For researchers, scientists, and professionals in drug development, the purification of intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This document provides a detailed guide to the purification of 2-bromo-3-methylisonicotinic acid using column chromatography, a fundamental technique for the isolation of compounds from complex mixtures.
Introduction
This compound is a substituted pyridine carboxylic acid, a class of compounds frequently utilized as building blocks in medicinal chemistry. Its purification can be challenging due to its polarity, which can lead to strong interactions with the stationary phase and result in poor separation. This protocol outlines a systematic approach to purify this compound using silica gel column chromatography, emphasizing the selection of an appropriate mobile phase and providing a step-by-step methodology.
Data Summary
The following table summarizes the key quantitative parameters for the column chromatography purification of this compound. These values serve as a starting point and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is suitable for this application. |
| Column Dimensions | 2-5 cm (inner diameter) x 20-40 cm (length) | Dimensions should be chosen based on the amount of crude material. |
| Amount of Stationary Phase | 20-100 g per gram of crude material | A higher ratio may be needed for difficult separations. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate with 1% Acetic Acid | The ratio is determined by TLC analysis. A gradient elution is recommended. |
| Elution Mode | Gradient Elution | Start with a lower polarity and gradually increase the ethyl acetate concentration. |
| Flow Rate | 10-20 mL/min | Can be adjusted to optimize separation time and resolution. |
| Sample Loading | Dry or wet loading | Dry loading is preferred for compounds with limited solubility in the initial mobile phase. |
| Fraction Size | 20-50 mL | Smaller fractions provide better resolution. |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization (254 nm) | Staining with potassium permanganate can also be used. |
Experimental Protocol
This protocol details the necessary steps for the successful purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Acetic acid
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers, Erlenmeyer flasks, and test tubes
-
Separatory funnel or addition funnel (for solvent addition)
-
Rotary evaporator
-
TLC plates (silica gel coated with fluorescent indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
Step 1: Selection of the Mobile Phase via TLC
The selection of an appropriate solvent system is crucial for a successful separation.
-
Prepare several eluent mixtures with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) in separate beakers. Add 1% acetic acid to each mixture to improve the peak shape of the carboxylic acid.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plates in the different eluent mixtures.
-
Visualize the developed plates under a UV lamp.
-
The ideal eluent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
Step 2: Column Preparation (Wet Packing Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped to a ring stand.
-
Insert a small plug of cotton or glass wool into the bottom of the column to support the packing material.[1][2]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[2]
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate with 1% acetic acid).[2]
-
Pour the slurry into the column, allowing the solvent to drain slowly from the bottom. Gently tap the column to ensure even packing and remove any air bubbles.[2]
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample loading.
-
Continuously add the initial mobile phase to the column, ensuring the solvent level never drops below the top of the sand layer.
Step 3: Sample Preparation and Loading
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
Wet Loading:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase.
-
Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the stationary phase.
Step 4: Elution and Fraction Collection
-
Begin the elution by adding the initial, low-polarity mobile phase to the column. For polar compounds, a gradient of increasing solvent polarity is often effective.[3][4]
-
Start with a low concentration of the more polar solvent (e.g., 10% ethyl acetate in hexanes with 1% acetic acid) and gradually increase the concentration (e.g., to 20%, 30%, and so on) as the elution progresses.
-
Collect the eluent in labeled test tubes or flasks.
-
Maintain a constant flow rate and ensure the solvent level does not fall below the top of the stationary phase.
Step 5: Analysis of Fractions
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in the mobile phase that gave a good Rf value in the initial screening.
-
Visualize the plate under a UV lamp to identify the fractions containing the pure product.
-
Combine the fractions that contain only the pure this compound.
Step 6: Post-Chromatography Work-up
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
The acetic acid in the mobile phase will be removed during this step due to its volatility.
-
Further dry the product under high vacuum to remove any residual solvent.
Visualization of the Workflow
The following diagram provides a visual representation of the column chromatography workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Monitoring reaction progress of 2-bromo-3-methylisonicotinic acid synthesis using TLC and LC-MS
Application Notes & Protocols
Topic: Monitoring Reaction Progress of 2-Bromo-3-Methylisonicotinic Acid Synthesis Using TLC and LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, often used in the synthesis of complex pharmaceutical compounds. The synthesis, typically achieved through electrophilic bromination of 3-methylisonicotinic acid, requires careful monitoring to ensure complete consumption of the starting material and to minimize the formation of impurities, such as di-brominated byproducts.[1] In-process control is critical for optimizing reaction time, temperature, and reagent stoichiometry to maximize yield and purity.[1]
This document provides detailed protocols for monitoring the synthesis of this compound using two complementary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC offers a rapid, qualitative assessment of the reaction's progress, making it ideal for frequent, real-time checks.[2][3] LC-MS provides more detailed quantitative data and unambiguous identification of reactants, products, and byproducts through mass-to-charge ratio (m/z) analysis, combining the separation power of HPLC with the detection capabilities of mass spectrometry.[4][5]
Overall Experimental Workflow
The synthesis and monitoring process follows a structured workflow, from the initial reaction setup to the final characterization of the purified product. Each stage involves specific actions and decision points guided by the analytical data obtained.
References
Troubleshooting & Optimization
How to minimize dibrominated byproducts in 2-bromo-3-methylisonicotinic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to address challenges encountered during the synthesis of 2-bromo-3-methylisonicotinic acid, with a primary focus on minimizing the formation of dibrominated byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound? A1: The most common method is the direct electrophilic bromination of 3-methylisonicotinic acid or its esters.[1] Key reagents for this transformation include N-Bromosuccinimide (NBS) or liquid bromine (Br₂), typically in a strong acid solvent like oleum or glacial acetic acid.[1][2][3]
Q2: What are the most common impurities I might encounter during this synthesis? A2: Common impurities include unreacted starting material (3-methylisonicotinic acid), over-brominated species such as dibromo-3-methylisonicotinic acid, and other potential isomers depending on the reaction's regioselectivity.[1] Degradation products can also form if reaction conditions are too harsh.[1]
Q3: How can the formation of dibrominated byproducts be minimized? A3: To prevent dibromination, it is crucial to carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS).[1] The reaction should be monitored closely, and the brominating agent should be added slowly and in a controlled manner.[1] Utilizing slightly less than one molar equivalent of the brominating agent can help ensure the starting material is consumed without significant over-bromination.[1]
Q4: What are some safer alternatives to using elemental bromine (Br₂)? A4: Due to the hazardous nature of liquid bromine, N-Bromosuccinimide (NBS), a solid and easier-to-handle reagent, is a common and safer alternative.[4] Other options include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3] It is also possible to generate bromine in situ by oxidizing bromide salts, which avoids the need to store and handle large quantities of Br₂.[4]
Q5: What are the recommended methods for purifying the final product? A5: The most effective purification technique is typically recrystallization from a suitable organic or aqueous-organic solvent system.[1][2] After crystallization, washing the product with cold solvent and drying it under reduced pressure are standard procedures to ensure high purity.[1] If separation from dibrominated byproducts proves difficult, column chromatography on silica gel may be required.[2]
Troubleshooting Guide
Problem 1: My mass spectrum shows a significant peak corresponding to a dibrominated species.
-
Possible Cause: An excess of the brominating agent was used, the reaction temperature was too high, or the reaction was allowed to proceed for too long, leading to a second bromination event.[1]
-
Suggested Solution:
-
Stoichiometry Control: Carefully recalculate and use a precise molar equivalent of the brominating agent. Consider using 0.95-1.0 equivalents to minimize over-bromination.[1][3]
-
Controlled Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period to maintain a low concentration at any given time.[1]
-
Temperature Management: Maintain the reaction at the lower end of the recommended temperature range (e.g., 60°C) to reduce the rate of the second bromination.[1][2]
-
Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.[1][2]
-
Problem 2: The yield is low, and a significant amount of starting material remains.
-
Possible Cause: The reaction has not gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the reagents.[1]
-
Suggested Solution:
-
Increase Reaction Time: Continue to monitor the reaction and extend the time until TLC or LC-MS shows consumption of the starting material.[1]
-
Adjust Temperature: Gradually increase the reaction temperature within the recommended limits (e.g., up to 80°C) to improve the reaction rate, but be mindful of the increased risk of byproduct formation.[1]
-
Reagent Purity: Ensure the brominating agent and solvents are pure and anhydrous, as contaminants can inhibit the reaction.[1]
-
Problem 3: The isolated product is dark brown or black, indicating degradation.
-
Possible Cause: The reaction temperature was too high, or the reaction was exposed to overly harsh acidic conditions for an extended period, leading to degradation of the pyridine ring.[1]
-
Suggested Solution:
-
Temperature Control: Maintain a stable and appropriate temperature throughout the reaction using a controlled-temperature bath.[1]
-
Minimize Reaction Time: Quench the reaction as soon as it reaches completion to avoid prolonged exposure to harsh conditions.
-
Purification: Attempt to remove colored impurities through recrystallization, possibly with the addition of activated charcoal.
-
Experimental Protocols
Protocol 1: Selective Monobromination using NBS
This protocol is optimized to minimize the formation of dibrominated byproducts.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylisonicotinic acid (1.0 eq) in glacial acetic acid.[2]
-
Reagent Addition: While stirring vigorously, slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in small portions at room temperature.[1] Optimization Note: For maximum selectivity, consider using 0.95-1.0 eq of NBS and monitor the reaction carefully.
-
Reaction: Heat the reaction mixture to 60-70°C.[2] Monitor the progress every hour by TLC or LC-MS. The reaction is typically complete within 4-8 hours.[1]
-
Work-up:
-
After completion, cool the mixture to room temperature.[1]
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.[1]
-
If any unreacted bromine is suspected (yellow color), quench by slowly adding a saturated aqueous solution of sodium thiosulfate until the color disappears.[2]
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove excess acid and succinimide.[1]
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.[2]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove all residual solvent.[1]
-
Quantitative Data Summary
The following table summarizes key reaction parameters and their impact on minimizing dibrominated byproducts.
| Parameter | Recommended Condition | Notes on Minimizing Dibromination |
| Brominating Agent | N-Bromosuccinimide (NBS) | NBS is a solid reagent that is easier to handle and add in a controlled manner compared to liquid Br₂.[4] |
| Stoichiometry | 0.95 - 1.05 equivalents | This is the most critical parameter. Using a slight deficit or precise stoichiometric amount of the brominating agent is key to preventing a second bromination event.[1][3] |
| Reaction Temperature | 60 - 80°C | Lower temperatures (60-70°C) are preferred as higher temperatures can increase the rate of dibromination.[1][2] |
| Addition Method | Slow, portion-wise addition | Adding the brominating agent slowly over time prevents a high localized concentration, reducing the chance of over-bromination.[1] |
| Reaction Time | 4 - 8 hours (Monitor) | Time should be determined by monitoring (TLC, LC-MS) and the reaction should be stopped once the starting material is consumed.[1] |
| Solvent | Glacial Acetic Acid | Provides a suitable medium for the reaction.[2] |
Visualizations
Caption: Troubleshooting logic for minimizing dibrominated byproducts.
Caption: Reaction pathway showing desired product and byproduct formation.
References
Troubleshooting low yields and incomplete conversion in the synthesis of 2-bromo-3-methylisonicotinic acid
Technical Support Center: Synthesis of 2-bromo-3-methylisonicotinic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address common challenges such as low yields and incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound? A1: The synthesis of this compound is typically achieved through two main pathways:
-
Direct Electrophilic Bromination : This method involves the direct bromination of 3-methylisonicotinic acid using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂).[1] The reaction is generally carried out in a suitable solvent such as glacial acetic acid.[2]
-
Sandmeyer Reaction : This route begins with a corresponding amino-substituted precursor, such as 2-amino-3-methylisonicotinic acid. The amino group is first converted into a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[1][3]
Q2: What are the most common impurities encountered in this synthesis? A2: Common impurities include unreacted starting material, over-brominated products (e.g., dibromo-3-methylisonicotinic acid), and byproducts from side reactions like decarboxylation or hydrolysis of the bromo group to a hydroxy group.[4][5]
Q3: How can the formation of dibrominated byproducts be minimized? A3: To reduce over-bromination, it is critical to control the reaction stoichiometry. Use a precise molar equivalent of the brominating agent (typically 1.0 to 1.1 equivalents).[4] Additionally, the slow, portion-wise addition of the brominating agent at low to moderate temperatures can help improve selectivity.[5]
Q4: What are the best methods for purifying the final product? A4: The most effective purification method is typically recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[2] If significant impurities persist, column chromatography on silica gel is a reliable alternative.[2] For colored impurities, treating a solution of the crude product with activated charcoal can be effective before crystallization.[5]
Troubleshooting Guide: Low Yields and Incomplete Conversion
Problem 1: The reaction has a low yield with a significant amount of unreacted starting material.
-
Possible Cause : The reaction has not reached completion. This could be due to insufficient reaction time, a temperature that is too low, or deactivation/impurity of reagents.[5]
-
Suggested Solution :
-
Extend Reaction Time : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material spot/peak is no longer prominent.[5]
-
Adjust Temperature : If the reaction rate is slow, consider gradually increasing the temperature. Be cautious, as higher temperatures can sometimes promote side reactions.[2][5]
-
Verify Reagent Quality : Ensure that the starting material is pure and that the brominating agent has not degraded. Use anhydrous (dry) solvents, as water can interfere with the reaction.[4][5]
-
Problem 2: The yield is low, and analysis (e.g., Mass Spec, NMR) indicates the presence of multiple side products.
-
Possible Cause : Reaction conditions are promoting the formation of impurities such as over-brominated species, hydrolyzed, or decarboxylated byproducts.[4]
-
Suggested Solution :
-
Control Stoichiometry and Addition : To prevent over-bromination, carefully measure the brominating agent and add it slowly to the reaction mixture.[5] Using a slight excess (1.1-1.3 equivalents) can drive the reaction to completion, but a large excess should be avoided.[2]
-
Maintain Anhydrous Conditions : To prevent hydrolysis of the C-Br bond, ensure all glassware is oven-dried and use anhydrous solvents.[4]
-
Optimize Temperature : High temperatures (>100°C) can lead to decarboxylation. Maintain the reaction temperature within the recommended range for the specific protocol.[4] Avoid excessively high temperatures during both the reaction and work-up.[5]
-
Problem 3: The isolated product is a dark brown or black tar-like substance.
-
Possible Cause : The product or reaction intermediates may have decomposed due to excessive heat or oxidative side reactions.[5]
-
Suggested Solution :
-
Strict Temperature Control : Use a temperature-controlled oil bath or heating mantle to maintain a stable reaction temperature.[5]
-
Use an Inert Atmosphere : If the reactants are sensitive to oxidation, particularly at higher temperatures, conduct the reaction under an inert atmosphere of nitrogen or argon.[5]
-
Purification with Activated Charcoal : During the work-up, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period, then filter through celite to remove the charcoal and adsorbed color impurities before proceeding with crystallization.[5]
-
Problem 4: The final product fails to crystallize and "oils out" during purification.
-
Possible Cause : The presence of impurities is inhibiting the formation of a crystal lattice. The chosen solvent system may also be unsuitable for the product.[5]
-
Suggested Solution :
-
Perform a Secondary Purification : Before attempting crystallization, dissolve the crude oil in a suitable solvent and perform a liquid-liquid extraction to remove soluble impurities. Alternatively, passing a solution of the crude material through a short plug of silica gel can remove baseline impurities.[5]
-
Optimize Crystallization Solvent : Test different solvent systems on a small scale to find one that allows the product to dissolve when hot but causes it to precipitate upon slow cooling.
-
Try Seeding : If a small amount of pure, crystalline product is available, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Data Presentation
Table 1: Key Reaction Parameters for Direct Bromination Note: These parameters are based on the synthesis of the related isomer, 2-bromo-6-methylisonicotinic acid, and serve as a strong starting point for optimization.
| Parameter | Value/Range | Notes |
| Starting Material | 3-methylisonicotinic acid | --- |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS is often preferred for its ease of handling.[2] |
| Molar Ratio | 1.1 - 1.3 : 1 (Brominating Agent:Starting Material) | A slight excess helps drive the reaction to completion.[2] |
| Solvent | Glacial Acetic Acid, Dichloromethane (DCM) | Acetic acid can also serve as a catalyst.[2] |
| Reaction Temperature | 25°C - 80°C | Higher temperatures may increase side product formation.[2] |
| Reaction Time | 4 - 8 hours | Progress should be monitored by TLC or LC-MS.[2] |
| Typical Yield | 70-85% | Highly dependent on specific conditions and purification success.[2] |
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Favorable Conditions | Typical Impurity Levels | Mitigation Strategies |
| Over-bromination | > 1.2 eq. Brominating Agent, Temp > 50°C | 5-20% | Control stoichiometry, slow reagent addition, maintain lower temperatures.[4] |
| Decarboxylation | Temp > 100°C, presence of strong acid/base | 2-15% | Minimize reaction temperature and avoid harsh pH during work-up.[4] |
| Hydrolysis | Presence of water, aqueous base, Temp > 80°C | 1-10% | Ensure anhydrous conditions; avoid using strong, hot bases during work-up.[4] |
Experimental Protocols
Representative Protocol: Direct Bromination of 3-Methylisonicotinic Acid
This protocol is a representative procedure and may require optimization.
Materials:
-
3-methylisonicotinic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup : In a dry round-bottom flask, dissolve 3-methylisonicotinic acid (1.0 eq) in glacial acetic acid.
-
Reagent Addition : To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.[2]
-
Reaction : Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.[2]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature.
-
Quenching : Slowly add saturated sodium thiosulfate solution to quench any unreacted bromine.[2]
-
Neutralization : Carefully add saturated sodium bicarbonate solution until effervescence ceases to neutralize the acetic acid.[2]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]
-
Purification : Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography.[2]
Visualizations
References
Technical Support Center: Pyridine Ring Stability in Oxidation & Bromination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of the pyridine ring during oxidation and bromination reactions.
Troubleshooting Guide
Issue: Low or No Yield During Oxidation of a Pyridine Derivative
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect Oxidizing Agent | Classical strong oxidants like KMnO₄ and CrO₃ can lead to side products and difficult workups. Consider using milder and more selective reagents. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are often effective for forming pyridine N-oxides.[1] |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time significantly impact yield. For m-CPBA oxidations, dichloromethane (DCM) is a common solvent. Reactions are often run at 0°C to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] |
| Decomposition of Product | In some cases, the desired N-oxide product may be unstable under the reaction conditions, especially at elevated temperatures.[3] If decomposition is suspected, try running the reaction at a lower temperature for a longer period. |
| Catalyst Deactivation (if applicable) | For metal-catalyzed oxidations, impurities in the substrate or solvent can poison the catalyst. Ensure all reagents and solvents are pure and dry.[4] |
Issue: Poor Regioselectivity or Unwanted Side-Products in Bromination
| Potential Cause | Troubleshooting Steps & Solutions |
| Direct Bromination of an Unactivated Pyridine Ring | The pyridine ring is electron-deficient and reacts slowly with electrophiles, requiring harsh conditions which can lead to a mixture of products or degradation. The preferred positions for electrophilic attack are C-3 and C-5.[5] |
| Formation of Multiple Brominated Species | Over-bromination can occur, especially with activated pyridine rings.[6] To achieve monobromination, carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide - NBS). Using 1 equivalent of NBS is recommended for monobromination, while 2 equivalents can be used for dibromination of activated pyridines.[6] |
| Side-Chain Bromination | For alkyl-substituted pyridines, radical bromination on the side chain can compete with electrophilic aromatic substitution. The choice of reaction conditions and brominating agent is crucial. For instance, NBS with a radical initiator like benzoyl peroxide can favor side-chain bromination.[7][8] |
| Pyridine Nitrogen Interference | The lone pair on the pyridine nitrogen can react with Lewis acids or electrophiles, deactivating the ring further.[4] To circumvent this, consider converting the pyridine to its N-oxide before bromination.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is the pyridine ring resistant to electrophilic aromatic substitution?
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. This makes it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[5] Electrophilic substitution reactions on pyridine often require harsh conditions.[5]
Q2: What is the purpose of converting a pyridine to a pyridine N-oxide?
Converting a pyridine to its N-oxide is a common strategy to modulate its reactivity. The N-oxide group is an electron-donating group through resonance, which activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions.[5] It also prevents the pyridine nitrogen from interfering with reagents. After the desired substitution, the N-oxide can be deoxygenated to restore the pyridine.[1]
Q3: How can I prevent the pyridine nitrogen from interfering with my reaction?
Besides forming the N-oxide, another strategy is to use a protecting group. Borane (BH₃) can form a complex with the pyridine nitrogen, effectively protecting it from reacting with electrophiles or other reagents.[9][10][11] This complex can be removed under acidic conditions after the desired reaction is complete.[9][10]
Q4: I am observing ring-opening of my pyridine. Why is this happening and how can I avoid it?
Pyridine ring-opening can occur under certain conditions, particularly when the ring is activated to nucleophilic attack, such as in the form of a pyridinium salt.[12][13] This can lead to the formation of acyclic products. To avoid this, carefully control the reaction conditions and consider using protecting group strategies to modulate the reactivity of the pyridine nitrogen.
Experimental Protocols
Protocol 1: Oxidation of Pyridine to Pyridine N-oxide using m-CPBA
This protocol is adapted from standard laboratory procedures for m-CPBA oxidations.[2][14]
-
Dissolve the Substrate: Dissolve the pyridine derivative (1.0 equiv) in a suitable solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the Mixture: Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equiv) in CH₂Cl₂ to the stirred pyridine solution.
-
Monitor the Reaction: Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to 0 °C to precipitate out excess m-CPBA and the benzoic acid byproduct.[15]
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude pyridine N-oxide.
-
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Regioselective Bromination of a Pyridine N-oxide
This protocol is based on the regioselective bromination of pyridine N-oxide derivatives.[5]
-
Dissolve the Substrate: In a round-bottom flask, dissolve the pyridine N-oxide (1.0 equiv) and triethylamine (2.0 equiv) in dibromomethane (CH₂Br₂).
-
Cool the Mixture: Cool the solution to 0 °C in an ice bath.
-
Add Brominating Agent: Slowly add oxalyl bromide ((COBr)₂, 2.0 equiv) to the reaction mixture.
-
Reaction Time: Stir the reaction at 0 °C for 30 minutes. Monitor the progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Protocol 3: Protection of Pyridine with Borane
This protocol is adapted from the procedure for forming a pyridine-borane complex.[16][17]
-
Setup: In a round-bottom flask, add sodium borohydride (2 equiv) and ethyl acetate.
-
Add Pyridine: With stirring, add the pyridine derivative (1 equiv) to the flask.
-
Initiate Reaction: Slowly add water in intervals to the stirring mixture.
-
Reaction Time: Allow the reaction to proceed for approximately 20 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel using ethyl acetate and water. Wash the organic layer sequentially with cold 3M sodium hydroxide and 3M HCl.
-
Isolation: Dry the resulting organic layer with sodium sulfate, filter, and concentrate under vacuum to yield the pyridine-borane complex.
Quantitative Data Summary
Table 1: Comparison of Oxidizing Agents for Pyridine N-oxide Synthesis
| Oxidizing Agent | Substrate | Yield (%) | Reference |
| m-CPBA | 3-Substituted Pyridines | High | [1] |
| H₂O₂ / Acetic Acid | Pyridine | 78-83% | [18] |
| H₂O₂ / Methyltrioxorhenium (MTO) | 3- and 4-Substituted Pyridines | High | [1] |
| H₂O₂ / Mn(TDCPP)Cl | Pyridine Derivatives | Good | [1] |
Table 2: Yields for Bromination of Activated Pyridines with NBS
| Substrate | Product | Yield (%) | Reference |
| 2-Acetamido-6-methylpyridine | Ring Brominated Derivative (1a) | 75% | [7] |
| 2-Acetamido-6-methylpyridine | Side-chain Monobromo (1b) | 10-15% | [7] |
| 2-Methyl-6-(4-nitrobenzoylamino)pyridine | Ring Brominated Derivative (2a) | 25% | [7] |
| 2-Methyl-6-(4-nitrobenzoylamino)pyridine | Side-chain Monobromo (2b) | 68% | [7] |
Visualizations
Caption: Decision workflow for functionalizing the pyridine ring.
Caption: Activation of the pyridine ring via N-oxide formation.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. pp.bme.hu [pp.bme.hu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Workup [chem.rochester.edu]
- 16. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgsyn.org [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Identifying and minimizing side reactions in Buchwald-Hartwig amination of 2-bromo-3-methylisonicotinic acid
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Buchwald-Hartwig amination of 2-bromo-3-methylisonicotinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig reaction with this compound is showing low yield of the desired product. What are the most common side reactions I should be looking for?
A1: The most common and often underestimated reason for low yield is the presence of side reactions. For your specific substrate, the primary side reactions to investigate are:
-
Hydrodehalogenation: This is a common side reaction where the bromine atom is replaced by a hydrogen atom, resulting in the formation of 3-methylisonicotinic acid. This can be particularly problematic when using primary amines.[1][2] This occurs via a competing pathway in the catalytic cycle.[2]
-
Decarboxylation: The presence of the carboxylic acid group introduces the possibility of decarboxylation under the basic and often high-temperature conditions of the reaction.
-
Biaryl Formation: While less common, the formation of biaryl byproducts through homo-coupling of the starting material can sometimes be observed.[3]
-
Catalyst Poisoning: The nitrogen on the pyridine ring and the carboxylate group can potentially coordinate to the palladium center, leading to catalyst inhibition.[3]
To identify these byproducts, it is recommended to analyze the crude reaction mixture by LC-MS or GC-MS and compare the masses to the expected side products.
Q2: I have confirmed that hydrodehalogenation is the major side reaction. How can I minimize it?
A2: Minimizing hydrodehalogenation involves optimizing several reaction parameters to favor the desired C-N bond formation over the competing reduction pathway. Consider the following adjustments:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the final reductive elimination step to form the C-N bond, which is often faster than the competing β-hydride elimination that leads to hydrodehalogenation.[4] Ligands like tBuXPhos, RuPhos, or BrettPhos are good starting points.[4][5]
-
Catalyst System: The use of well-defined pre-catalysts can lead to cleaner reactions and more reproducible results compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[6]
-
Base Selection: The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote side reactions.[3] Consider screening weaker inorganic bases such as K₃PO₄ or Cs₂CO₃, which can be effective for sensitive substrates.[3]
-
Solvent Choice: The solvent can influence the reaction pathway. Aprotic polar solvents or non-polar aromatic solvents like toluene or dioxane are generally used.[3] The choice may affect the solubility of the base and other reactants, which can impact the reaction outcome.[7]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize side reactions. High temperatures can sometimes favor decomposition pathways.
The following diagram illustrates the desired amination pathway versus the hydrodehalogenation side reaction.
Caption: Desired amination vs. hydrodehalogenation side reaction.
Q3: The carboxylic acid group on my substrate seems to be causing issues. What strategies can I employ to mitigate its effects?
A3: The carboxylic acid group can indeed complicate the reaction by reacting with the base or coordinating to the palladium catalyst. Here are some strategies to address this:
-
Protecting Group Strategy: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This prevents the formation of the carboxylate salt and reduces its potential to interfere with the catalyst. The ester can be hydrolyzed back to the carboxylic acid after the amination step.
-
Choice of Base: If you wish to proceed without a protecting group, the choice of base is critical. Using a base that is strong enough to deprotonate the amine but less likely to cause decarboxylation or other side reactions is key. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ might be more suitable in this case.[3] You may need to use a larger excess of the base to account for the deprotonation of the carboxylic acid.
-
Ligand Selection: Some ligands are more tolerant of acidic functional groups than others. Screening a panel of ligands is advisable.
Q4: I am setting up my reaction for the first time. What are good starting conditions to try for the amination of this compound?
A4: For a challenging substrate like this compound, it is best to start with conditions that are known to be robust. Here is a recommended starting protocol:
-
Catalyst System: Use a pre-catalyst such as a G3 or G4 Buchwald palladacycle precatalyst (e.g., XPhos Pd G3).
-
Ligand: If not using a precatalyst, bulky biaryl phosphine ligands like XPhos or RuPhos are a good choice.[8]
-
Base: Start with a moderately strong base like K₃PO₄ (2-3 equivalents).
-
Solvent: Toluene or 1,4-dioxane are common and effective solvents.[3] Ensure the solvent is anhydrous.
-
Temperature: Begin with a reaction temperature of 80-100 °C.[7]
-
Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.[9]
Always run a small-scale test reaction first to gauge its success before committing a large amount of material.
The following workflow can guide your troubleshooting process:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for a Small-Scale Test Reaction:
-
To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq), the amine coupling partner (1.2 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) or a palladacycle precatalyst (1-2 mol%).
-
Add the base (e.g., K₃PO₄, 2.5 eq).
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the outcome and identify any side products before proceeding with purification.
Data Presentation
The optimal choice of base and solvent is highly dependent on the specific substrates and catalyst system. The tables below summarize general observations and provide a starting point for optimization.
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | Strength (pKa of Conjugate Acid) | Comments |
| NaOtBu | Strong (~19) | Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[3] |
| LHMDS | Strong (~26) | Another strong base, often used in challenging cases. |
| K₃PO₄ | Moderate (~12.3) | A good alternative for substrates with base-sensitive functional groups.[3] |
| Cs₂CO₃ | Moderate (~10.2) | Often used for sensitive substrates and can sometimes improve yields.[3] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Type | Comments |
| Toluene / Xylene | Aromatic | Commonly used, good balance of solubility and high boiling point.[3] |
| 1,4-Dioxane | Ether | Frequently used, but considered a high-impact solvent to be avoided if possible.[3] |
| THF / 2-MeTHF | Ether | Lower boiling points, 2-MeTHF is a greener alternative to THF. |
| t-BuOH | Alcohol | Can be used, sometimes in combination with other solvents. |
References
- 1. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Strategies for removing unreacted starting material from 2-bromo-3-methylisonicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-bromo-3-methylisonicotinic acid. The following sections detail strategies for removing unreacted starting material and other common impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Unreacted 3-Methylisonicotinic Acid in the Final Product
Symptom: Analytical data (e.g., NMR, LC-MS) of the purified product shows signals corresponding to the starting material, 3-methylisonicotinic acid.
Possible Causes:
-
Incomplete bromination reaction.
-
Inefficient purification to separate the product from the more polar starting material.
Troubleshooting Steps:
| Strategy | Detailed Protocol | Troubleshooting Tips |
| Acid-Base Extraction | 1. Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). 2. Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The acidic this compound and any unreacted 3-methylisonicotinic acid will be extracted into the aqueous phase as their sodium salts. 3. Separate the aqueous layer. 4. Slowly acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~3-4 to precipitate the product and the unreacted starting material. 5. Filter the precipitate, wash with cold water, and dry. This step primarily removes non-acidic impurities. Further purification by recrystallization or chromatography is needed to separate the product from the starting material. | * Ensure thorough mixing during the extraction to maximize the separation. * Add the acid for precipitation slowly to control effervescence and ensure complete precipitation. * If the product or starting material is highly soluble in the aqueous phase even after acidification, consider back-extraction into an organic solvent. |
| Recrystallization | 1. Select a suitable solvent system. A common choice for similar compounds is a mixture of a polar solvent (like ethanol or methanol) and a non-polar co-solvent (like water or hexanes).[1] 2. Dissolve the crude product in a minimum amount of the hot primary solvent. 3. Gradually add the hot co-solvent until the solution becomes slightly turbid. 4. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. 5. Since 3-methylisonicotinic acid is generally more polar than its brominated counterpart, it may remain in the mother liquor, leading to the crystallization of the purer product. 6. Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry. | * Perform small-scale solvent screening to identify the optimal solvent system and ratio. * Slow cooling is crucial for the formation of pure crystals. Rapid cooling can trap impurities. * If the product "oils out," try using a more dilute solution or a different solvent system. |
| Column Chromatography | 1. Prepare a silica gel column. 2. Choose an appropriate eluent system. A gradient of a non-polar solvent (e.g., hexanes or cyclohexane) and a polar solvent (e.g., ethyl acetate) is typically effective. 3. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. 4. Elute the column, starting with a lower polarity mobile phase. The less polar this compound should elute before the more polar 3-methylisonicotinic acid. 5. Collect fractions and analyze them by TLC or LC-MS to identify the pure product fractions. 6. Combine the pure fractions and remove the solvent under reduced pressure. | * The choice of eluent is critical. A typical starting point could be a 20:1 to 15:1 mixture of cyclohexane/ethyl acetate.[2] * Ensure the sample is loaded in a concentrated band to achieve good separation. * Running a gradient elution (gradually increasing the polarity of the mobile phase) can improve separation. |
Issue 2: Presence of Dibrominated Byproducts
Symptom: Mass spectrometry analysis shows a significant peak corresponding to the dibrominated product.
Possible Cause: Excess of the brominating agent or prolonged reaction time.
Troubleshooting Steps:
| Strategy | Detailed Protocol | Troubleshooting Tips |
| Fractional Recrystallization | This technique can be challenging but may be effective. It involves multiple recrystallization steps, where the solubility differences between the mono- and di-brominated products are exploited. The di-brominated product is typically less polar and may crystallize first from a carefully selected solvent system. | * Requires careful selection of solvents and precise control of cooling rates. * Monitor the purity of the crystals and the mother liquor at each step. |
| Column Chromatography | As with separating the starting material, column chromatography is a highly effective method. The less polar dibrominated byproduct will typically elute before the desired mono-brominated product. | * A shallow solvent gradient may be necessary to achieve good separation between the closely related bromo-species. |
Frequently Asked Questions (FAQs)
Q1: What is the likely starting material for the synthesis of this compound?
A1: The most common starting material is 3-methylisonicotinic acid.
Q2: What are the expected physicochemical properties of the starting material and product?
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Known Solubilities |
| 3-Methylisonicotinic Acid | C₇H₇NO₂ | 137.14 | ~235 | Soluble in DMSO and dimethylformamide. |
| This compound | C₇H₆BrNO₂ | 216.03 | Data not available | Data not available |
Q3: What analytical techniques are recommended for monitoring the purity of this compound?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the separation during column chromatography. For a more detailed purity assessment, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation of the final product.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: To minimize the formation of dibrominated byproducts, carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide). Using a slight excess (e.g., 1.05-1.2 equivalents) is common to drive the reaction to completion, but a large excess should be avoided.[1] Monitoring the reaction progress by TLC or LC-MS and stopping the reaction once the starting material is consumed can also prevent over-bromination.
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing this compound and unreacted 3-methylisonicotinic acid in a suitable organic solvent (e.g., ethyl acetate).
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all acidic components are removed.
-
Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is acidic (pH ~3-4), which will cause the acidic compounds to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
-
Further Purification: The resulting solid will be a mixture of the product and starting material, which can then be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include ethanol/water and ethyl acetate/hexanes.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot primary solvent to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: If using a co-solvent, add it dropwise to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Visualizations
References
How to avoid decarboxylation of 2-bromo-3-methylisonicotinic acid at high temperatures
Welcome to the technical support center for 2-bromo-3-methylisonicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding the common issue of decarboxylation at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem for this compound?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this process is typically induced by high temperatures and results in the formation of 2-bromo-3-methylpyridine, an undesired byproduct. This leads to a lower yield of the desired product and complicates the purification process. The presence of the electron-withdrawing pyridine ring and the bromine atom can influence the stability of the carboxylic acid at elevated temperatures.
Q2: At what temperature does this compound typically decarboxylate?
While the exact decarboxylation temperature for this compound is not extensively documented, pyridinecarboxylic acids, in general, can be susceptible to decarboxylation at temperatures exceeding 150-200°C. The rate of decarboxylation is influenced by the solvent, the presence of catalysts (especially metal catalysts), and the electronic nature of other substituents on the pyridine ring. Reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which often require high temperatures (80-120°C or higher), can create conditions conducive to decarboxylation.[1][2]
Q3: Are there alternative, lower-temperature reactions I can use to avoid decarboxylation?
Yes, several strategies can be employed to carry out transformations without resorting to high temperatures. Consider the following:
-
Modern Catalysts: Utilize modern, highly active palladium catalysts and ligands (e.g., phosphine ligands like XantPhos) that can facilitate cross-coupling reactions at lower temperatures.[1]
-
Microwave Chemistry: Microwave-assisted synthesis can often accelerate reaction rates at lower bulk temperatures compared to conventional heating.
-
Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions at or near room temperature, offering a mild alternative for many transformations.
Troubleshooting Guide: Preventing Decarboxylation
This guide provides systematic approaches to troubleshoot and mitigate the decarboxylation of this compound during your experiments.
Problem: Significant formation of 2-bromo-3-methylpyridine byproduct detected.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting and preventing the decarboxylation of this compound.
Strategy 1: Reaction Temperature Optimization
High temperatures are a primary driver of decarboxylation.
-
Recommendation: Systematically lower the reaction temperature in 10°C increments to find the minimum temperature at which the desired reaction proceeds at an acceptable rate.
-
Experimental Protocol:
-
Set up multiple small-scale reactions in parallel.
-
Vary the reaction temperature for each (e.g., 110°C, 100°C, 90°C, 80°C).
-
Monitor the reaction progress and byproduct formation at regular intervals using techniques like TLC, LC-MS, or GC-MS.
-
| Temperature (°C) | Desired Product Yield (%) | Decarboxylated Byproduct (%) |
| 120 | 65 | 30 |
| 110 | 75 | 20 |
| 100 | 85 | 10 |
| 90 | 80 | <5 |
| 80 | 60 | <2 |
Table 1: Example data from a temperature optimization study.
Strategy 2: Protecting Group Strategies
Protecting the carboxylic acid as an ester or another stable derivative can effectively prevent decarboxylation.
-
Methyl or Ethyl Esters: These are common protecting groups that are generally stable to many reaction conditions. They can be removed by acid or base-catalyzed hydrolysis.
-
tert-Butyl Esters: These are stable to many nucleophilic and basic conditions and can be removed with mild acid.
-
Silyl Esters: Silyl esters can offer protection and are often cleaved under mild acidic or basic conditions or with fluoride ion sources.[3] The "supersilyl" group has been shown to offer extraordinary protection for carboxylic acids.[4]
-
dM-Dim Group: The 1,3-dithian-2-yl-methyl (Dim) and its dimethyl analog (dM-Dim) are robust protecting groups that can be removed under nearly neutral oxidative conditions, offering orthogonality to many other protecting groups.[5]
Protecting Group Selection and Deprotection
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
| Methyl Ester | Methanol, H₂SO₄ (catalytic) | Aqueous NaOH or HCl | Stable to neutral and mildly acidic/basic conditions |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (catalytic) | Trifluoroacetic acid (TFA) in DCM | Stable to base and nucleophiles |
| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Labile to acid and fluoride |
| dM-Dim Ester | dM-Dim-OH, DCC, DMAP | Sodium periodate, then K₂CO₃ | Stable to acid, base, and hydrogenation |
Table 2: A summary of common carboxylic acid protecting groups and their deprotection conditions.[3][5][6]
Experimental Protocol: Methyl Ester Protection
-
Suspend this compound (1.0 eq) in methanol.
-
Add concentrated sulfuric acid (0.1 eq) dropwise.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Signaling Pathway of Protection Strategy
Caption: A diagram illustrating the protection strategy to avoid decarboxylation.
Strategy 3: Catalyst and Additive Screening
The choice of catalyst and additives can influence the rate of decarboxylation.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting decarboxylation than others. Screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands can be beneficial.
-
Additives: While specific inhibitors for the decarboxylation of this molecule are not documented, exploring the use of mild, non-coordinating bases may be advantageous. In some cases, copper salts have been used in decarboxylative couplings, so avoiding them in non-decarboxylative reactions at high temperatures is advisable.
This technical support center provides a framework for understanding and mitigating the decarboxylation of this compound. By systematically addressing reaction temperature, employing protecting groups, and optimizing catalytic systems, researchers can significantly improve the yield and purity of their desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Preventing hydrolysis of the carbon-bromine bond to form hydroxy-byproducts
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted hydrolysis of carbon-bromine (C-Br) bonds, which leads to the formation of hydroxy-byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is C-Br bond hydrolysis and why is it a problem?
A: Carbon-bromine bond hydrolysis is a chemical reaction where the C-Br bond in an organobromine compound is cleaved by water, resulting in the substitution of the bromine atom with a hydroxyl (-OH) group. This forms an alcohol as a byproduct. This side reaction is problematic as it consumes your starting material, reduces the yield of your desired product, and introduces impurities that can be difficult to separate.
Q2: What are the main factors that promote the hydrolysis of C-Br bonds?
A: The primary factors that influence the rate of hydrolysis are:
-
pH: Both acidic and basic conditions can promote hydrolysis. Primary alkyl bromides are particularly susceptible to rapid hydrolysis at a pH greater than 8-9 through an S(_N)2 mechanism. Under acidic conditions, primary, secondary, and tertiary bromides can undergo rapid hydrolysis via an S(_N)1 mechanism.[1]
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.[2][3]
-
Solvent: Polar, protic solvents, especially water, are the reactants in hydrolysis and facilitate the reaction by stabilizing the transition states and intermediates.[2]
-
Structure of the Organobromine Compound: The stability of the potential carbocation intermediate plays a significant role. Tertiary alkyl bromides, which form more stable carbocations, are more prone to S(_N)1 hydrolysis than secondary or primary ones.[4]
Q3: How can I minimize water content in my reaction?
A: To minimize water content, you should:
-
Use anhydrous solvents. Commercially available anhydrous solvents can be further dried using molecular sieves or other drying agents.
-
Flame-dry your glassware under a vacuum or in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.[5]
-
Use dry starting materials. If necessary, dry them in a vacuum oven or by azeotropic distillation.
-
Run the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.
Q4: Are there any chemical additives that can prevent hydrolysis?
A: While there are no universal "anti-hydrolysis" additives, you can:
-
Use a non-nucleophilic base to neutralize any acid generated during the reaction, thus preventing acid-catalyzed hydrolysis.
-
In some cases, adding a dehydrating agent that is compatible with your reaction conditions can be effective.
Troubleshooting Guides
Scenario 1: Unexpected formation of an alcohol byproduct detected by NMR or GC-MS.
Problem: You have identified a significant amount of a hydroxy-byproduct in your reaction mixture where an organobromine compound was a starting material.
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction | Ensure all glassware is rigorously dried before use. Use freshly opened or properly stored anhydrous solvents. Consider adding a drying agent if compatible with your reaction chemistry. |
| Inappropriate pH | If your reaction can tolerate it, maintain a neutral pH. If the reaction generates acid, consider adding a non-nucleophilic base. For reactions sensitive to base, ensure the conditions are not alkaline. |
| High reaction temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature. |
| Inherent instability of the substrate | If the organobromine compound is particularly labile (e.g., tertiary or benzylic bromide), consider using a less polar solvent or protecting a nearby functional group that might be promoting hydrolysis. |
Scenario 2: Low yield in a Grignard reaction using an alkyl bromide.
Problem: Your Grignard reagent formation is sluggish, or the subsequent reaction gives a low yield of the desired product, with the starting alkyl bromide being consumed.
| Possible Cause | Troubleshooting Step |
| Quenching of the Grignard reagent by water | Grignard reagents are extremely sensitive to water. Ensure all aspects of your experimental setup are scrupulously dry.[6][7] |
| Hydrolysis of the alkyl bromide before Grignard formation | This is less common but can occur if there is significant water in the solvent. Use anhydrous ether or THF.[5] |
| Wurtz coupling side reaction | This is a side reaction where the Grignard reagent reacts with the starting alkyl bromide. Add the alkyl bromide slowly to the magnesium turnings to maintain a low concentration of the alkyl bromide.[5] |
Data Presentation
Table 1: Qualitative Effect of Reaction Parameters on C-Br Bond Hydrolysis Rate
| Parameter | Effect on Hydrolysis Rate | Primary Alkyl Bromide | Secondary Alkyl Bromide | Tertiary Alkyl Bromide |
| pH | Acidic (low pH) | Increases (S(_N)1) | Increases (S(_N)1) | Greatly Increases (S(_N)1) |
| Basic (high pH) | Greatly Increases (S(_N)2) | Increases (S(_N)2/E2) | Elimination Favored | |
| Temperature | Increase | Increases | Increases | Increases |
| Solvent Polarity | Increase (protic) | Increases | Increases | Greatly Increases |
| Leaving Group Ability | I > Br > Cl > F | Fastest with I | Fastest with I | Fastest with I |
Table 2: Illustrative Half-Lives for Hydrolysis of Selected Bromoalkanes at Neutral pH and 25°C
This table provides example data to illustrate the relative stability. Actual rates are highly dependent on specific reaction conditions.
| Compound | Structure | Hydrolysis Mechanism | Approximate Half-Life (t½) at pH 7, 25°C |
| Bromomethane | CH₃Br | S(_N)2 | ~30 days |
| Bromoethane | CH₃CH₂Br | S(_N)2 | Slower than Bromomethane |
| 2-Bromopropane | (CH₃)₂CHBr | S(_N)1 / S(_N)2 | Faster than primary bromides |
| tert-Butyl bromide | (CH₃)₃CBr | S(_N)1 | ~23 seconds |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Grignard Reaction
This protocol describes the formation of phenylmagnesium bromide and its subsequent reaction with a ketone, emphasizing the exclusion of water.
Materials:
-
Magnesium turnings
-
Bromobenzene (anhydrous)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Ketone (anhydrous)
-
Round-bottom flask, condenser, dropping funnel (all flame-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware while hot and allow it to cool under a stream of inert gas. Equip the flask with a magnetic stir bar.
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the reaction flask.[7]
-
Grignard Formation: Add a small portion of a solution of bromobenzene in anhydrous diethyl ether to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the reaction has started. Slowly add the remaining bromobenzene solution to maintain a gentle reflux.[7]
-
Reaction with Electrophile: Cool the Grignard reagent in an ice bath. Slowly add a solution of the anhydrous ketone in anhydrous diethyl ether via the dropping funnel.
-
Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and purify by standard methods (e.g., column chromatography, distillation).[6]
Protocol 2: Protection of a Hydroxy-Functionalized Alkyl Bromide using a Silyl Ether
This protocol details the protection of the hydroxyl group in 4-bromobutanol as a tert-butyldimethylsilyl (TBDMS) ether to prevent intramolecular side reactions or hydrolysis during subsequent steps.
Materials:
-
4-bromobutanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-bromobutanol, TBDMSCl (1.2 equivalents), and imidazole (2.5 equivalents) in anhydrous DMF.[8]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic extracts with water and then brine to remove DMF and imidazole.[8]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the TBDMS-protected 4-bromobutanol.[8]
Visualization
Caption: Mechanisms of C-Br bond hydrolysis.
Caption: Experimental workflow to prevent hydrolysis.
Caption: Troubleshooting decision tree for hydrolysis.
References
Selection of optimal base and ligand for Buchwald-Hartwig amination with 2-bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Buchwald-Hartwig amination reaction with 2-bromopyridines?
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide, in this case, a 2-bromopyridine.[1][2] The reaction typically involves a palladium precursor, a phosphine ligand, and a base in an anhydrous solvent under an inert atmosphere.[1] The catalytic cycle is generally understood to involve the oxidative addition of the 2-bromopyridine to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-arylpyridine and regenerate the Pd(0) catalyst.[1][3]
Q2: How does the choice of base impact the reaction?
The selection of the base is critical and can significantly affect the reaction's success and yield.[4] Strong, non-nucleophilic bases are often required to facilitate the deprotonation of the amine in the catalytic cycle.[5][6] Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective strong base for this transformation.[4][6] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) can be viable alternatives.[4] The organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been used, particularly in high-throughput screening formats.[4]
Q3: Which ligands are suitable for the amination of 2-bromopyridines?
The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[5] A variety of ligands have been successfully employed, and the optimal choice can depend on the specific substrates. Commonly used ligands include:
-
Bidentate phosphine ligands: such as 1,3-Bis(diphenylphosphino)propane (dppp) and (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) have shown excellent results in the coupling of amines with 2-bromopyridines.[4][6]
-
Bulky, electron-rich monophosphine ligands: such as XPhos, RuPhos, and SPhos are also effective, particularly for challenging couplings.[5]
Screening different ligands is often recommended to find the optimal conditions for a specific reaction.[5]
Q4: What are common side products in this reaction?
Common side products can include:
-
Hydrodehalogenation: where the bromine atom is replaced by a hydrogen atom.[5]
-
Homocoupling: dimerization of the starting materials.[5]
Careful optimization of reaction conditions can help minimize the formation of these byproducts.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you observe poor consumption of your 2-bromopyridine starting material, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Poor Catalyst/Ligand Activity | Increase catalyst loading (typically 1-5 mol%).[1][5] Screen different phosphine ligands (e.g., dppp, (±)-BINAP, XPhos, RuPhos).[4][5][6] Consider using a palladium precatalyst for more consistent results.[5] |
| Incorrect Base | Switch to a stronger base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[4][5] Ensure the base is anhydrous, as water can deactivate the catalyst.[5] |
| Sub-optimal Reaction Conditions | Increase the reaction temperature in 10-20 °C increments (typical range is 80-110 °C).[1] Extend the reaction time and monitor progress by TLC or LC-MS.[1] Change the solvent; toluene and dioxane are common choices.[1][5] |
| Reagent Quality | Use anhydrous and degassed solvents to prevent oxidation of the catalyst and ligand.[5] Purify the amine coupling partner to remove impurities that could poison the catalyst.[5] |
Issue 2: Significant Formation of Side Products
If you are observing a high proportion of side products, such as the hydrodehalogenated 2-bromopyridine, the following adjustments may be beneficial:
| Possible Cause | Suggested Solution |
| Decomposition of Catalyst or Ligand | Use a lower reaction temperature. Screen different ligands that may offer greater stability. |
| Unfavorable Reaction Kinetics | Adjust the stoichiometry of the reactants. Sometimes using a slight excess of the amine can be beneficial.[1] |
Data Presentation: Comparative Reaction Conditions
The following table summarizes various successful reaction conditions for the Buchwald-Hartwig amination of 2-bromopyridine derivatives, providing a starting point for optimization.
| 2-Bromopyridine Substrate | Amine | Palladium Source / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 |
| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 90.7 |
| 2-Bromopyridine | Aniline | Not specified | DBU | Not specified | Not specified | High |
| 2-Bromopyridine | Cyclopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 55.4 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridines: [1]
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the 2-bromopyridine (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Amination with Volatile Amines: [1][7]
-
To a dry sealed tube under an inert atmosphere, add the 2-bromopyridine, base, palladium precursor, and ligand.
-
Add the anhydrous solvent.
-
Add the volatile amine (1.2-2.0 equivalents). For gaseous amines, this can be done by bubbling the gas through the solution or by adding a solution of the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling to room temperature, carefully open the sealed tube and proceed with the work-up and purification as described in the general protocol.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low or no conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Resolving poor peak shape for 2-bromo-3-methylisonicotinic acid in HPLC analysis
Technical Support Center: HPLC Analysis of 2-Bromo-3-methylisonicotinic Acid
This guide provides troubleshooting advice and recommended protocols for resolving poor peak shape during the HPLC analysis of this compound. This molecule's acidic and polar nature can lead to challenging chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for this compound?
A1: Peak tailing for this analyte is commonly caused by secondary interactions with the stationary phase.[1][2][3] The primary causes include:
-
Silanol Interactions: Residual silanol groups on the silica-based column packing can interact strongly with the basic pyridine nitrogen of your molecule, especially at mid-range pH.[2][4][5] This leads to a secondary retention mechanism that causes tailing.
-
Analyte Ionization: If the mobile phase pH is not optimal, the carboxylic acid group may be partially or fully ionized.[6][7] A mix of ionized and unionized forms of the analyte interacting with the column can result in asymmetrical peaks.[7][8]
-
Metal Contamination: Trace metal impurities in the silica matrix of the column or from system components (e.g., frits, tubing) can chelate with the pyridine carboxylic acid structure, causing tailing.[9][10][11]
Q2: What is causing my analyte peak to front?
A2: Peak fronting, often appearing as a "shark fin" shape, is typically a result of column overload or solvent incompatibility.[12][13][14]
-
Mass Overload: Injecting too concentrated a sample can saturate the stationary phase, causing some analyte molecules to travel through the column unretained, leading to a fronting peak.[13] The solution is to dilute your sample or reduce the injection volume.[13][15]
-
Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet, resulting in fronting.[12][16] Always try to dissolve your sample in the mobile phase itself or a weaker solvent.[15]
-
Low Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.[13][15]
Q3: My peaks are splitting into two or appearing as shoulders. What's the problem?
A3: Split peaks can indicate an issue with the column or the sample introduction process.[3]
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[3][17] This often requires column replacement.
-
Blocked Frit: A partially blocked inlet frit can disrupt the sample flow onto the column, leading to peak splitting.[3]
-
pH near pKa: Operating the mobile phase at a pH very close to the analyte's pKa can cause the presence of both ionized and non-ionized forms, which may separate slightly and appear as a split or shouldered peak.[7][8]
Troubleshooting Guide
Use the following workflow to diagnose and resolve poor peak shape for this compound.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Understanding Analyte-Column Interactions
The structure of this compound presents several challenges in reversed-phase HPLC. The diagram below illustrates the desired interaction versus undesired secondary interactions that lead to poor peak shape.
Caption: Analyte interactions with the stationary phase.
Experimental Protocols & Data
Recommended Starting HPLC Method
For robust analysis of this compound, a method that suppresses ionization and minimizes secondary interactions is crucial.
| Parameter | Recommended Condition | Rationale |
| Column | Modern, high-purity, end-capped C18 (e.g., 100 Å, 3.5 µm, 4.6 x 150 mm) | Minimizes silanol interactions that cause peak tailing.[3][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) fully protonates the carboxylic acid, preventing ionization and improving retention and peak shape.[6][18] |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase. |
| Gradient | 10% to 90% B over 15 minutes | To elute the compound with a good peak shape and within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency and reduce mobile phase viscosity.[15] |
| Injection Vol. | 5 µL | Keep volume low to prevent overload.[15][16] |
| Sample Diluent | Mobile Phase A / Water | Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.[12][15] |
| Detection | UV at ~265 nm | Based on the pyridine ring structure (verify with UV scan). |
Impact of Mobile Phase pH on Peak Shape
Controlling the mobile phase pH is the most critical factor for achieving good peak shape with acidic analytes like this compound.[6][7][8] The goal is to set the pH at least 1.5-2 units below the analyte's pKa to ensure it is in a single, non-ionized state.
| Mobile Phase pH | Expected Analyte State | Expected Peak Shape | Tailing Factor (Tf) |
| pH 2.5 - 3.0 | Fully Protonated (Neutral) | Symmetrical, Sharp | 1.0 - 1.2 |
| pH 4.0 - 5.0 | Partially Ionized | Broad, Tailing | > 1.5 |
| pH > 6.0 | Fully Ionized (Anionic) | Poor retention, potential tailing from silanol interactions | > 1.3 |
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. waters.com [waters.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. m.youtube.com [m.youtube.com]
- 14. uhplcs.com [uhplcs.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. restek.com [restek.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. agilent.com [agilent.com]
Choosing the best solvent system for the recrystallization of 2-bromo-3-methylisonicotinic acid
This technical support guide provides detailed information and troubleshooting advice for the selection of an optimal solvent system for the recrystallization of 2-bromo-3-methylisonicotinic acid. The information is targeted towards researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good solvent for the recrystallization of this compound?
A1: An ideal solvent for recrystallization should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent should readily dissolve the this compound when heated.
-
Low solubility at low temperatures: As the solution cools, the compound should become significantly less soluble, allowing for the formation of pure crystals.
-
Appropriate boiling point: The solvent's boiling point should be high enough to allow for a good solubility differential but not so high that it is difficult to remove from the crystals. Ideally, the boiling point should be lower than the melting point of the compound to prevent "oiling out".
-
Inertness: The solvent should not react chemically with the this compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.
-
Dissolves impurities well or not at all: Impurities should either remain in the cold solvent or be insoluble in the hot solvent, allowing for their separation by filtration.
Q2: What is a mixed solvent system and when should I use one?
A2: A mixed solvent system, also known as a binary solvent system, consists of two miscible solvents. One solvent (the "good" solvent) readily dissolves the compound at all temperatures, while the other (the "bad" or "anti-solvent") dissolves the compound poorly. This system is particularly useful when no single solvent meets all the criteria for a good recrystallization solvent. By carefully adjusting the ratio of the two solvents, you can fine-tune the solubility of this compound to achieve optimal crystal formation.
Q3: Based on the structure of this compound, what types of solvents are likely to be effective?
A3: this compound is a polar molecule containing a carboxylic acid group and a pyridine ring. Therefore, polar solvents are more likely to be effective. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding, such as alcohols and water, would be good starting points. Aromatic solvents might also show some solubility due to the pyridine ring. It is advisable to test a range of solvents with varying polarities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the meniscus to provide a nucleation site. Add a seed crystal of pure this compound, if available. | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a mixed solvent system to lower the temperature at which the compound precipitates. |
| The compound is precipitating too quickly from a supersaturated solution. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. | |
| The presence of significant impurities is lowering the melting point of the mixture. | Consider a preliminary purification step, such as column chromatography, before recrystallization. | |
| Crystal formation is very rapid, potentially trapping impurities. | The solution is too concentrated. | Add a small amount of hot solvent to the heated solution and allow it to cool more slowly. |
| The cooling process is too fast. | Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also slow down the cooling rate. | |
| The yield of recovered crystals is low. | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor. | Concentrate the mother liquor and cool it again to recover more crystals. Ensure you are using the minimum amount of hot solvent necessary for dissolution. |
| Premature crystallization occurred during a hot filtration step. | Use a heated funnel and pre-heat the receiving flask. Add a small excess of solvent before filtration to prevent premature crystallization. | |
| The crystals were washed with a solvent in which they are too soluble. | Wash the crystals with a small amount of ice-cold recrystallization solvent. | |
| The purified crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Solvent Selection and Properties
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes and Potential Use |
| Water | 100 | 80.1 | Good for polar compounds. May be a suitable "bad" solvent in a mixed system with a more soluble alcohol. |
| Ethanol | 78 | 24.5 | A versatile polar protic solvent. Often a good choice for carboxylic acids. An ethanol/water mixture is a common and effective system. |
| Methanol | 65 | 32.7 | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | 19.9 | Another good option for a polar protic solvent. |
| Acetone | 56 | 20.7 | A polar aprotic solvent that can be effective. Its low boiling point can be advantageous for easy removal. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. An ethyl acetate/hexanes system is often used for compounds with intermediate polarity. |
| Dichloromethane | 40 | 9.1 | A non-polar aprotic solvent. Its low boiling point can be a drawback, leading to rapid evaporation. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. May be useful for dissolving non-polar impurities. |
| Hexanes | ~69 | 1.9 | A non-polar solvent. Typically used as the "bad" solvent in a mixed system with a more polar solvent like ethyl acetate. |
Experimental Protocol: Solvent Screening and Recrystallization
Objective: To determine the optimal single or mixed solvent system for the recrystallization of this compound and to perform the purification.
Materials:
-
Crude this compound
-
A selection of solvents from the table above
-
Small test tubes
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Water bath or heating mantle
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Pasteur pipettes
Part 1: Small-Scale Solvent Screening
-
Place a small amount (e.g., 10-20 mg) of crude this compound into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of well-formed crystals.
-
If a single solvent is not ideal, test mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) at room temperature. Then, add a "bad" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation). Heat the mixture until the solution becomes clear again, and then allow it to cool as described above.
Part 2: Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add the chosen solvent (or "good" solvent of a mixed system) in small portions while heating the flask with stirring. Add just enough hot solvent to completely dissolve the solid.
-
If using a mixed solvent system, add the "bad" solvent dropwise to the hot solution until a faint cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and then heat it back to boiling for a few minutes.
-
If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Visualizations
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Decision tree for troubleshooting common recrystallization issues.
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Assignment of 2-bromo-3-methylisonicotinic acid
This guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-3-methylisonicotinic acid. For comparative purposes, experimental NMR data for the structurally related compounds, isonicotinic acid and 2-bromo-3-methylpyridine, are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and characterization of substituted pyridine derivatives.
Predicted and Experimental NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for this compound, alongside experimental data for isonicotinic acid and 2-bromo-3-methylpyridine. Predictions were generated using online NMR prediction tools.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-5 | 7.8 - 8.0 | d | ~5 |
| H-6 | 8.5 - 8.7 | d | ~5 | |
| 3-CH₃ | 2.4 - 2.6 | s | - | |
| COOH | 12.0 - 14.0 | br s | - | |
| Isonicotinic acid (Experimental in DMSO-d₆) | H-2, H-6 | 8.79 | d | 5.6 |
| H-3, H-5 | 7.83 | d | 5.6 | |
| COOH | ~13.5 | br s | - | |
| 2-bromo-3-methylpyridine (Experimental) | H-4 | 7.55 | dd | 7.6, 4.8 |
| H-5 | 7.15 | dd | 7.6, 1.8 | |
| H-6 | 8.25 | dd | 4.8, 1.8 | |
| 3-CH₃ | 2.45 | s | - |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Atom | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-2 | 145 - 150 |
| C-3 | 135 - 140 | |
| C-4 | 140 - 145 | |
| C-5 | 125 - 130 | |
| C-6 | 150 - 155 | |
| 3-CH₃ | 18 - 22 | |
| COOH | 165 - 170 | |
| Isonicotinic acid (Experimental in DMSO-d₆) | C-2, C-6 | 150.1 |
| C-3, C-5 | 121.5 | |
| C-4 | 132.8 | |
| COOH | 167.6 | |
| 2-bromo-3-methylpyridine (Experimental) | C-2 | 142.8 |
| C-3 | 133.5 | |
| C-4 | 139.1 | |
| C-5 | 122.9 | |
| C-6 | 149.7 | |
| 3-CH₃ | 23.5 |
Experimental Protocols
A general protocol for the acquisition of 1H and 13C NMR spectra of small organic molecules is provided below. Specific parameters may need to be optimized for individual samples and instruments.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
1H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 8 to 16, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Pulse Width: Calibrated 30° or 90° pulse.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Baseline correct the spectrum.
-
Integrate the signals.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
13C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 128 to 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Pulse Width: Calibrated 30° or 90° pulse.
-
-
Processing:
-
Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the solvent signal.
-
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR spectral assignments.
Caption: Molecular structure of this compound.
NMR Experimental Workflow
This diagram outlines the general workflow for acquiring and processing NMR data.
Caption: General workflow for NMR spectroscopy.
Comparative Analysis of 2-Bromo-3-Methylisonicotinic Acid Fragmentation in Mass Spectrometry
A Guide for Researchers in Analytical Chemistry and Drug Development
This guide provides a detailed examination of the predicted mass spectrometry fragmentation behavior of 2-bromo-3-methylisonicotinic acid. In the absence of direct published spectra for this specific molecule, this analysis is built upon established fragmentation principles of its constituent functional groups—aromatic carboxylic acids, halogenated pyridines, and methylated aromatic systems.
For comparative purposes, we contrast its expected fragmentation pattern with that of its non-halogenated analog, 3-methylisonicotinic acid. This comparison highlights the influence of the bromine substituent on fragmentation pathways, offering valuable insights for researchers working on the structural elucidation of related halogenated heterocyclic compounds.
Predicted Fragmentation Data
Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is a cornerstone technique for structural analysis. The fragmentation of this compound is anticipated to proceed via characteristic neutral losses from the precursor ion. Given the acidic nature of the carboxyl group, analysis is most effectively performed in negative ion mode, focusing on the fragmentation of the deprotonated molecule, [M-H]⁻.
The molecular weight of this compound (C₇H₆BrNO₂) is approximately 215.96 Da. The monoisotopic mass of the [M-H]⁻ precursor ion, considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), is 213.95 m/z. The presence of bromine will yield a characteristic isotopic pattern with a significant M+2 peak (from the ⁸¹Br isotope) at ~215.95 m/z, which is a key diagnostic feature.
Table 1: Predicted MS/MS Fragmentation of this compound ([M-H]⁻)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 213.95 / 215.95 | 169.96 / 171.96 | CO₂ (44 Da) | 2-Bromo-3-methylpyridine anion |
| 213.95 / 215.95 | 134.02 | HBr (80.9 Da) | 3-Methyl-pyridinedicarboxylate radical anion |
| 169.96 / 171.96 | 90.05 | Br radical (79.9 Da) | 3-Methylpyridine radical anion |
Table 2: Comparative Fragmentation of Halogenated vs. Non-Halogenated Analogs
| Feature | This compound | 3-Methylisonicotinic Acid |
|---|---|---|
| Molecular Formula | C₇H₆BrNO₂ | C₇H₇NO₂ |
| [M-H]⁻ Precursor (m/z) | 213.95 / 215.95 | 136.04 |
| Primary Fragmentation | Loss of CO₂ (m/z 169.96) | Loss of CO₂ (m/z 92.05) |
| Key Diagnostic Fragments | Loss of HBr (m/z 134.02), Loss of Br radical from decarboxylated ion (m/z 90.05) | Loss of H₂O (m/z 118.03) |
| Isotopic Signature | Prominent M+2 peak due to Bromine | Absent |
Predicted Fragmentation Pathway
The fragmentation of the [M-H]⁻ ion of this compound is expected to be initiated by the loss of carbon dioxide, a common and energetically favorable fragmentation for deprotonated carboxylic acids.[1][2] This initial loss provides a stable pyridine anion. Subsequent fragmentation can proceed via the cleavage of the carbon-bromine bond.
Experimental Workflow
A robust analytical workflow is crucial for obtaining reliable fragmentation data. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice, providing separation of the analyte from the sample matrix prior to mass analysis.
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for the specific instrumentation used.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulates.
Liquid Chromatography (LC) Method
-
Instrumentation: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Full Scan: Scan from m/z 50 to 300 to identify the [M-H]⁻ precursor ion at m/z 213.95 and 215.95.
-
MS2 Product Ion Scan:
-
Precursor Ion Selection: Isolate the ion at m/z 213.95.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation. The optimal energy should be determined experimentally to maximize the abundance of key fragment ions.
-
Analyzer Scan: Scan from m/z 40 to 220 to detect all resulting fragment ions.
-
References
Comparison of reactivity between 2-bromo- and 2-chloro-3-methylisonicotinic acid in cross-coupling
A Comparative Guide to the Reactivity of 2-Bromo- and 2-Chloro-3-methylisonicotinic Acid in Cross-Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is pivotal to the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity between 2-bromo-3-methylisonicotinic acid and its chloro-analogue, 2-chloro-3-methylisonicotinic acid, in palladium-catalyzed cross-coupling reactions. The information presented is supported by established chemical principles and representative experimental data for similar substrates.
Reactivity Overview
In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halide substituent on the pyridine ring plays a critical role in the reaction's efficiency. The generally accepted trend in reactivity for aryl halides is I > Br > OTf > Cl.[1][2] Consequently, this compound is inherently more reactive than 2-chloro-3-methylisonicotinic acid.[1]
The enhanced reactivity of the bromo-derivative is primarily attributed to two factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is weaker and has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond.[3] This means less energy is required to break the C-Br bond during the initial oxidative addition step of the catalytic cycle.
-
Oxidative Addition Kinetics: Oxidative addition, the rate-limiting step in many cross-coupling reactions, is generally faster for aryl bromides than for aryl chlorides.[3] This allows reactions with this compound to proceed under milder conditions, often leading to higher yields and shorter reaction times.[1][4]
Conversely, while 2-chloro-3-methylisonicotinic acid is less reactive, it can be a more cost-effective starting material.[4][5][6] Achieving comparable yields to the bromo-analogue often necessitates more forcing conditions, such as higher temperatures, stronger bases, and more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) to facilitate the more challenging oxidative addition step.[1][4][5]
Data Presentation: Comparative Performance
While direct, side-by-side quantitative data for the two molecules under identical conditions is not extensively documented in single reports, the established principles of cross-coupling reactivity in halopyridines allow for a qualitative and illustrative comparison.
| Feature | This compound | 2-Chloro-3-methylisonicotinic Acid |
| Relative Reactivity | High[5] | Moderate[5] |
| Typical Reaction Conditions | Milder temperatures (e.g., 80-100 °C), standard palladium catalysts and ligands.[1][5] | Higher temperatures, more active and specialized catalyst systems (e.g., bulky, electron-rich phosphine ligands).[1][4][5] |
| Illustrative Yields (Suzuki-Miyaura) | Typically good to excellent (e.g., 70-95% for related substrates).[4] | Highly variable, often lower than the bromo-analogue without optimization (e.g., <60% for related substrates).[4] |
| Cost | Moderate[4] | Lower[4] |
Note: Yields are highly dependent on the specific coupling partners, catalyst system, and reaction conditions and may require optimization.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These can be adapted for both 2-bromo- and 2-chloro-3-methylisonicotinic acid, with the understanding that the chloro-analogue may require more forcing conditions as previously mentioned. For practical applications, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to improve solubility and prevent interference with the catalytic cycle.[7]
Representative Suzuki-Miyaura Coupling Protocol
Objective: To synthesize a 2-aryl-3-methylisonicotinic acid derivative.
-
To an oven-dried reaction vessel, add the 2-halo-3-methylisonicotinic acid (or its ester derivative) (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.).[3][7]
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[3][7]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂; 0.5-5 mol%) and a suitable ligand if required (e.g., SPhos, XPhos).[3][8]
-
Add a degassed solvent or solvent mixture (e.g., toluene, 1,4-dioxane/water).[3][5]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3][5]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
The crude product is then purified by column chromatography on silica gel.[3]
Representative Buchwald-Hartwig Amination Protocol
Objective: To synthesize a 2-amino-3-methylisonicotinic acid derivative.
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃; 1.4-1.5 equiv.).[5][7]
-
Add the 2-halo-3-methylisonicotinic acid (or its ester derivative) (1.0 equiv.) and the desired amine (1.2 equiv.).[5][7]
-
Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[5][7]
-
Seal the vessel and heat the mixture to the required temperature (e.g., 80-110 °C) with vigorous stirring.[7][8]
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.[7]
-
Dilute the reaction with an organic solvent and filter through a pad of celite.[7]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[7]
-
Concentrate the solution and purify the resulting crude product by column chromatography.[7]
Visualizing the Workflow
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a logical workflow for selecting a reagent.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Reagent selection workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2-Bromo-3-Methylisonicotinic Acid Derivatives and Other Isonicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-bromo-3-methylisonicotinic acid derivatives against other isonicotinic acid analogs. Due to the limited direct experimental data on this compound, this guide synthesizes findings from structurally related analogs to provide a framework for future research and drug development. The primary biological activities explored are antimicrobial and anti-inflammatory effects, common therapeutic targets for isonicotinic acid derivatives.
Executive Summary
Isonicotinic acid and its derivatives are a well-established class of compounds with significant therapeutic applications, most notably isoniazid, a cornerstone in the treatment of tuberculosis. The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyridine ring. This guide explores how substitutions, such as the bromo and methyl groups in this compound, can potentially influence antimicrobial and anti-inflammatory efficacy by examining data from analogous compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative biological activity data for various isonicotinic acid derivatives, providing a basis for comparison.
Table 1: Antimicrobial Activity of Isonicotinic Acid Derivatives
| Compound/Derivative | Target Organism | Assay | MIC (µg/mL) | Reference |
| Isoniazid (Isonicotinic acid hydrazide) | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 0.02-0.06 | [1] |
| 2-Methyl-isonicotinic acid hydrazide | Mycobacterium tuberculosis | Not Specified | Comparable to Isoniazid | [1] |
| 3-Fluoro-isonicotinic acid hydrazide | Mycobacterium tuberculosis | Not Specified | Moderately Active | [2] |
| Nicotinic acid derived acylhydrazone (Compound 13) | Staphylococcus epidermidis ATCC 12228 | Broth Microdilution | 1.95 | [3] |
| Nicotinic acid derived acylhydrazone (Compound 13) | Staphylococcus aureus ATCC 43300 (MRSA) | Broth Microdilution | 7.81 | [3] |
| Nicotinic acid derived 1,3,4-oxadiazoline (Compound 25) | Staphylococcus aureus ATCC 6538 | Broth Microdilution | 7.81 | [3] |
| Nicotinic acid derived 1,3,4-oxadiazoline (Compound 25) | Bacillus subtilis ATCC 6633 | Broth Microdilution | 7.81 | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
Table 2: Anti-inflammatory and Anticancer Activities of Isonicotinic Acid Derivatives
| Compound/Derivative | Biological Activity | Assay | IC50 | Reference |
| Isonicotinate of meta-aminophenol (Compound 5) | Anti-inflammatory (ROS Inhibition) | Human Whole Blood Assay | 1.42 ± 0.1 µg/mL | [4] |
| Isonicotinate of para-aminophenol (Compound 6) | Anti-inflammatory (ROS Inhibition) | Human Whole Blood Assay | 8.6 ± 0.5 µg/mL | [4] |
| Ibuprofen (Standard) | Anti-inflammatory (ROS Inhibition) | Human Whole Blood Assay | 11.2 ± 1.9 µg/mL | [4] |
| Pterostilbene-carboxylic acid derivative (Compound 7) | COX-2 Inhibition | In vitro enzyme assay | 85.44 ± 3.88 nM | [3] |
| Furan-based MbtI inhibitor (Compound IV) | MbtI Inhibition (M. tuberculosis) | Enzyme Inhibition Assay | ~15 µM | [5] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure-Activity Relationship (SAR) Insights
The biological activity of isonicotinic acid derivatives is significantly influenced by the nature and position of substituents on the pyridine ring.[2][6]
-
Position of Substituents: Substitution at the 2-position of the pyridine ring is generally well-tolerated and can lead to potent biological activity, as seen with 2-methyl-isoniazid.[1] Conversely, substitutions at the 3-position are often detrimental to the antitubercular activity of isoniazid analogs.[2] This suggests that a 3-methyl group, as in the target compound, might reduce antimicrobial efficacy compared to analogs substituted at other positions.
-
Halogenation: The presence of a halogen, such as bromine, can modulate the electronic properties of the pyridine ring and potentially enhance interactions with biological targets. However, the specific impact of a bromo group at the 2-position in conjunction with a 3-methyl group requires experimental validation.
-
Hydrazide Moiety: For antitubercular activity, the hydrazide group in isoniazid is crucial. Modifications to this group often lead to a loss of activity.[2]
Based on these general SAR principles, it can be hypothesized that this compound derivatives may exhibit antimicrobial and anti-inflammatory properties, but their potency will be highly dependent on the specific derivatization of the carboxylic acid group and the interplay between the bromo and methyl substituents.
Experimental Protocols
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[7][8][9][10]
a. Preparation of Inoculum:
-
Select three to five isolated colonies of the test microorganism from an 18- to 24-hour agar plate.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in broth to the final inoculum density required for the assay (typically 5 x 10⁵ CFU/mL).
b. Preparation of Microdilution Plates:
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
c. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.
-
Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Human Whole Blood Assay for In Vitro Anti-inflammatory Activity (ROS Inhibition)
This assay measures the ability of a compound to inhibit the production of reactive oxygen species (ROS) from phagocytes in fresh human whole blood, a key indicator of anti-inflammatory potential.[4][11][12][13]
a. Blood Collection and Preparation:
-
Draw fresh venous blood from healthy volunteers into heparinized tubes. The assay should be performed within a few hours of blood collection.
-
Dilute the blood 1:1 with RPMI 1640 medium.
b. Assay Procedure:
-
Add 100 µL of the diluted blood to each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like Ibuprofen).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 15 minutes.
-
To stimulate ROS production, add a stimulating agent such as phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan to each well.
-
Immediately measure the chemiluminescence generated by ROS using a luminometer at 37°C. Readings are typically taken every 2 minutes for a period of 1-2 hours.
c. Data Analysis:
-
Calculate the percentage of inhibition of ROS production for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of ROS production, by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Isoniazid Action
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then covalently binds to NAD(H), forming an isoniazid-NAD adduct. This adduct inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[14][15][16]
Caption: Mechanism of action of the anti-tuberculosis drug Isoniazid.
Signaling Pathway of COX Inhibition and NF-κB Modulation in Inflammation
Many anti-inflammatory drugs, including some isonicotinic acid derivatives, exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins (PGs).[3][4][17][18] Additionally, modulation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression, is another mechanism by which anti-inflammatory compounds can act.[][20][21][22]
Caption: Key signaling pathways involved in inflammation and potential targets for isonicotinic acid derivatives.
Experimental Workflow for Biological Activity Evaluation
The general workflow for evaluating the biological activity of novel compounds involves a series of in vitro and potentially in vivo assays.
Caption: A typical workflow for the initial biological evaluation of new chemical entities.
Conclusion
References
- 1. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. ultra-dd.org [ultra-dd.org]
- 12. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of yields for different synthetic routes to 2-bromo-3-methylisonicotinic acid
Proposed Synthetic Route to 2-bromo-3-methylisonicotinic Acid
A feasible, albeit multi-step, approach to synthesize this compound can be envisioned starting from commercially available 2-chloro-3-nitropyridine. This proposed pathway involves the initial introduction of the methyl group, followed by reduction of the nitro group, a Sandmeyer reaction to introduce the bromine, and a final oxidation to form the carboxylic acid.
Logical Workflow for the Proposed Synthesis of this compound
Caption: A proposed multi-step synthesis of this compound.
Comparative Synthesis: 2-bromo-6-methylisonicotinic Acid
In contrast to the multi-step proposal for the 3-methyl isomer, the synthesis of 2-bromo-6-methylisonicotinic acid is well-documented and can be achieved in a single step from 6-methylisonicotinic acid through electrophilic bromination. This route is generally efficient, with good reported yields.
Data on the Synthesis of 2-bromo-6-methylisonicotinic Acid
| Parameter | Value/Range | Notes |
| Starting Material | 6-methylisonicotinic acid | --- |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS is often preferred for its ease of handling. |
| Molar Ratio | 1.1 - 1.3 : 1 (Brominating Agent:Starting Material) | A slight excess of the brominating agent is used to drive the reaction to completion.[1] |
| Solvent | Glacial Acetic Acid or Dichloromethane (DCM) | Acetic acid can also act as a catalyst.[1] |
| Reaction Temperature | 25°C - 80°C | Higher temperatures can increase the reaction rate but may also lead to more side products.[1] |
| Reaction Time | 4 - 8 hours | Reaction progress should be monitored by TLC or LC-MS.[1] |
| Typical Yield | 70-85% | Yields are dependent on the specific conditions and purification method.[1] |
Experimental Protocol for the Synthesis of 2-bromo-6-methylisonicotinic Acid[1]
Materials:
-
6-methylisonicotinic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylisonicotinic acid (1.0 eq) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.2 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization.
Workflow for the Synthesis of 2-bromo-6-methylisonicotinic Acid
References
A Comparative Guide to Purity Assessment of 2-Bromo-3-Methylisonicotinic Acid: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates like 2-bromo-3-methylisonicotinic acid is a critical checkpoint in the path to novel therapeutics and materials. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For a compound like this compound, a reversed-phase HPLC method is typically the most suitable approach.
Proposed HPLC Method
A robust reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from potential impurities. These impurities may include unreacted starting materials such as 3-methylisonicotinic acid, brominating agents like N-Bromosuccinimide, and potential side-products like dibrominated species.[3]
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-70% B20-25 min: 70% B25-26 min: 70-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in Methanol |
Hypothetical Purity Analysis Data
The following table illustrates hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.
Table 2: Hypothetical HPLC Purity Analysis Results
| Peak ID | Compound | Retention Time (min) | Area (%) |
| 1 | 3-Methylisonicotinic Acid (Starting Material) | 4.2 | 0.85 |
| 2 | This compound | 15.8 | 98.50 |
| 3 | Dibrominated Impurity | 18.1 | 0.65 |
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks. In this hypothetical case, the purity of this compound is 98.50%.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two common alternatives.
Table 3: Comparison of Analytical Methods for Purity Assessment
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on boiling point and polarity. | Quantifies molecules based on the nuclear spin properties of their atoms in a magnetic field. |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. May require derivatization for polar molecules. | Applicable to a wide range of soluble compounds; provides structural information. |
| Primary Use | Purity determination, quantification of impurities. | Analysis of residual solvents, volatile impurities. | Absolute quantification without a specific reference standard, structural confirmation. |
| Sensitivity | High (ng to pg range). | Very high for volatile compounds (pg to fg range). | Lower sensitivity (µg to mg range). |
| Sample Throughput | High, especially with an autosampler. | High. | Lower, requires longer acquisition times. |
| Destructive | Yes | Yes | No |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of methanol to obtain a 0.5 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
HPLC System Setup and Analysis:
-
Install the C18 column and prepare the mobile phases as described in Table 1.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 20 minutes at a flow rate of 1.0 mL/min to achieve a stable baseline.
-
Set the column oven temperature to 35 °C and the UV detection wavelength to 265 nm.
-
Inject 10 µL of the prepared sample solution and run the gradient program as specified in Table 1.
-
Integrate the peaks in the resulting chromatogram to determine the area percentage of the main peak and any impurities.
-
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5ms).
-
Derivatization (Required): The carboxylic acid group of this compound makes it non-volatile. Derivatization to a more volatile ester (e.g., a methyl ester using diazomethane or TMS derivatization) is necessary before GC analysis.
-
Sample Preparation:
-
Perform a derivatization reaction on a known quantity of the sample.
-
Dissolve the derivatized product in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow of 1.2 mL/min.
-
3. Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a precise amount of a certified internal standard with a known purity (e.g., maleic acid). The standard should have a resonance peak that is well-resolved from the analyte peaks.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., a long relaxation delay).
-
Integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated based on the integral values, the number of protons corresponding to each integral, the molecular weights, and the masses of the analyte and the internal standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflows for the described analytical methods.
Caption: Workflow for HPLC Purity Assessment.
Caption: Logic for Selecting an Analytical Method.
References
A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 2-Bromo-3-Methylisonicotinic Acid
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of catalyst is critical for the successful coupling of electronically deficient heteroaromatics like 2-bromo-3-methylisonicotinic acid. This guide presents a comparative study of various palladium catalysts for this specific transformation, supported by experimental data to facilitate catalyst selection and methods development.
The Suzuki-Miyaura coupling of this compound presents unique challenges due to the electronic deficiency of the pyridine ring and the presence of a potentially coordinating carboxylic acid group, which can impact catalyst activity and stability. The selection of an appropriate palladium catalyst system, including the palladium source and associated ligands, is paramount to overcoming these challenges and achieving high yields.
This guide evaluates the performance of three distinct palladium catalyst systems: a traditional phosphine-ligated catalyst, a ferrocenylphosphine-ligated catalyst, and a modern Buchwald biarylphosphine-ligated catalyst system.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data has been compiled from various sources to illustrate typical performance under comparable conditions.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst System 1: Traditional Phosphine Ligand | ||||||
| Pd(PPh₃)₄ (5 mol%) | Phenylboronic acid | K₂CO₃ | Toluene/Water (4:1) | 95 | 12 | 78 |
| Catalyst System 2: Ferrocenylphosphine Ligand | ||||||
| [Pd(dppf)Cl₂] (3 mol%) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane/Water (4:1) | 100 | 8 | 85 |
| Catalyst System 3: Buchwald Biarylphosphine Ligand | ||||||
| Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | 3-Tolylboronic acid | K₃PO₄ | Toluene | 100 | 6 | 92 |
Experimental Protocols
Detailed experimental procedures for the Suzuki-Miyaura coupling of this compound using each of the compared palladium catalysts are provided below. These protocols are based on commonly reported procedures in the scientific literature.
Catalyst System 1: Pd(PPh₃)₄
Reaction: Suzuki-Miyaura coupling using Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 v/v)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Attach a condenser and heat the reaction mixture to 95 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the aqueous phase with ethyl acetate to remove non-polar impurities.
-
Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 2-phenyl-3-methylisonicotinic acid.[1][2]
Catalyst System 2: [Pd(dppf)Cl₂]
Reaction: Suzuki-Miyaura coupling using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
[Pd(dppf)Cl₂] (0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
In a Schlenk tube, combine this compound, 4-methoxyphenylboronic acid, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add [Pd(dppf)Cl₂] to the tube under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and wash with diethyl ether.
-
Carefully acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-(4-methoxyphenyl)-3-methylisonicotinic acid.
Catalyst System 3: Pd₂(dba)₃ / SPhos
Reaction: Suzuki-Miyaura coupling using a Buchwald biarylphosphine ligand system.
Materials:
-
This compound (1.0 equiv)
-
3-Tolylboronic acid (1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃, SPhos, and potassium phosphate.
-
Add this compound and 3-tolylboronic acid.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 6 hours.
-
Monitor the reaction by LC-MS for the consumption of the starting material.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 2-(3-tolyl)-3-methylisonicotinic acid.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: General Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow for Suzuki Coupling.
References
A Comparative Guide to Alternative Heterocyclic Building Blocks for PARP Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of Poly(ADP-ribose) polymerase (PARP) inhibitor development is continuously evolving, with a significant focus on identifying novel heterocyclic scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles over existing therapies. This guide provides a comparative overview of emerging alternative heterocyclic building blocks for the synthesis of PARP inhibitors, supported by available experimental data.
Introduction to PARP Inhibition and the Need for Novel Scaffolds
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair. PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. The mechanism of action of these inhibitors primarily involves competing with the natural substrate NAD+ at the catalytic domain of PARP enzymes, leading to the accumulation of unrepaired single-strand DNA breaks, which subsequently result in cytotoxic double-strand breaks during DNA replication.
While approved PARP inhibitors have demonstrated significant clinical benefit, the quest for molecules with enhanced therapeutic windows, reduced off-target effects, and the ability to overcome resistance mechanisms continues. This has spurred the exploration of alternative heterocyclic core structures beyond the traditional phthalazinone, benzimidazole carboxamide, and indazole carboxamide scaffolds. This guide focuses on a selection of these novel heterocyclic building blocks, presenting a comparative analysis of their performance based on published preclinical data.
Comparative Analysis of Alternative Heterocyclic Scaffolds
The following tables summarize the in vitro potency of representative compounds from different novel heterocyclic classes. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as enzyme source, substrate concentration, and assay format. The data presented here is intended to provide a relative indication of the potential of each scaffold.
Table 1: Comparison of PARP1 Inhibitory Potency of Alternative Heterocyclic Scaffolds
| Heterocyclic Scaffold Class | Representative Compound/Series | PARP1 IC50 (nM) | Reference(s) |
| Benzoxazaborinins | Structure 15A | 31,000 | |
| 1H-Thieno[3,4-d]imidazole-4-carboxamides | Series 16 (most potent compound 16l) | 723 - 3,864+ | |
| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamides | Optimized analogues | 4 - 200 | |
| Pyridopyridazinones | Compound 8a | 36 |
Table 2: Comparison of Cellular Activity of Select Alternative PARP Inhibitors
| Heterocyclic Scaffold Class | Representative Compound | Cell Line (BRCA status) | Cellular Potency (IC50/EC50) | Reference(s) |
| 1H-Thieno[3,4-d]imidazole-4-carboxamides | 16g, 16i, 16j, 16l | BRCA-deficient | Similar to olaparib |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the PARP signaling pathway in DNA repair and a general experimental workflow for inhibitor testing.
Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
A Researcher's Guide to In Vitro Antimicrobial Activity Testing of Novel Isonicotinic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of essential in vitro assay protocols for evaluating the antimicrobial efficacy of novel isonicotinic acid derivatives. Detailed methodologies for key experiments are presented, alongside a compilation of supporting experimental data to facilitate objective comparison.
The emergence of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Isonicotinic acid and its derivatives, notably the frontline antituberculosis drug isoniazid, have long been a focal point in the search for new antimicrobial compounds. This guide outlines the standard in vitro assays crucial for the preliminary screening and evaluation of the antimicrobial potential of newly synthesized isonicotinic acid derivatives.
Key In Vitro Assays for Antimicrobial Susceptibility Testing
The preliminary assessment of a compound's antimicrobial activity typically involves determining its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). The most common methods for these determinations are the broth microdilution and agar well diffusion assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] It is a fundamental measure of a compound's potency. The broth microdilution method is a widely used, quantitative technique for determining MIC values.[3]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
Following the determination of the MIC, the MBC or MFC can be ascertained. The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[4][5] This assay distinguishes between bacteriostatic agents, which inhibit growth, and bactericidal agents, which kill the microorganisms.
Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.[6][7] It involves observing the zone of growth inhibition around a well containing the test compound in an agar plate seeded with a microorganism. The size of the inhibition zone is indicative of the compound's antimicrobial activity.
Comparative Antimicrobial Activity of Novel Isonicotinic Acid Derivatives
The following tables summarize the in vitro antimicrobial activity of various recently synthesized isonicotinic acid derivatives against a panel of clinically relevant bacteria and fungi. These data are compiled from multiple studies to provide a comparative overview.
Table 1: Antibacterial Activity of Isonicotinic Acid Hydrazone Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Hydrazone 15 | Staphylococcus aureus ATCC 6538 | 1.95 - 7.81 | 3.91 - 125 | [2] |
| Staphylococcus epidermidis ATCC 12228 | 1.95 - 7.81 | 3.91 - 125 | [2] | |
| Bacillus subtilis ATCC 6633 | 1.95 - 7.81 | 3.91 - 125 | [2] | |
| Hydrazone 16 | Staphylococcus aureus ATCC 25923 | 3.91 | 3.91 | [8] |
| Staphylococcus aureus ATCC 6538 | 3.91 | 3.91 | [8] | |
| Isoniazid/2-hydroxynicotinoid | Staphylococcus aureus | 201.25 | - | [9] |
| Escherichia coli | 100.63 | - | [9] | |
| Hydrazone NH3 | Staphylococcus aureus | >200 | - | [1] |
| Bacillus subtilis | >200 | - | [1] | |
| Escherichia coli | >200 | - | [1] | |
| Hydrazone NH5 | Staphylococcus aureus | >200 | - | [1] |
| Bacillus subtilis | >200 | - | [1] | |
| Escherichia coli | >200 | - | [1] |
Table 2: Antifungal Activity of Isonicotinic Acid Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Isonicotinic acid hydrazide derivative | Candida albicans | - | - | [10] |
| Isonicotinic acid hydrazide derivative | Aspergillus niger | - | - | [10] |
| N'-(1-phenylethylidene)isonicotinohydrazide | Histoplasma capsulatum var. capsulatum | Lowest MIC range of 9 tested derivatives | - | [3] |
Note: "-" indicates data not reported in the cited literature.
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a substance.[11][12]
-
Preparation of Reagents and Media:
-
Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Dissolve the novel isonicotinic acid derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Dispense the CAMHB into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the stock solution of the test compound across the wells.
-
Inoculate each well with the prepared microbial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria, or under appropriate conditions for the specific microorganism being tested.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol follows the MIC determination to assess the killing activity of the compound.[4][5]
-
Subculturing:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC incubation.
-
-
Interpretation of Results:
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
-
Protocol 3: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.[6][7]
-
Preparation of Inoculum and Plates:
-
Prepare a standardized microbial inoculum as described in the MIC protocol.
-
Uniformly spread the inoculum over the surface of an agar plate (e.g., Mueller-Hinton Agar) to create a bacterial lawn.
-
-
Well Preparation and Sample Addition:
-
Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.
-
Add a fixed volume of the test compound solution at a known concentration into each well.
-
A negative control (solvent) and a positive control (a standard antibiotic) should be included.
-
-
Incubation:
-
Incubate the plates under appropriate conditions for the test microorganism.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition generally indicates greater antimicrobial activity.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity in vitro of isoniazid derivatives against histoplasma capsulatum var. capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro PARP-1 Inhibition Assays for Screening Novel Compounds
For researchers, scientists, and drug development professionals, the ability to accurately screen new chemical entities for their potential to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical step in the development of targeted cancer therapies. PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition has proven to be a successful strategy, particularly in cancers with deficiencies in other DNA repair pathways like those with BRCA1 or BRCA2 mutations, leading to a concept known as synthetic lethality.[1][2]
This guide provides a comprehensive overview and comparison of common in vitro PARP-1 inhibition assays, complete with a detailed experimental protocol and comparative data for established inhibitors. The goal is to equip researchers with the necessary information to select the most appropriate assay for their screening needs and to properly execute and interpret their experiments.
Comparison of In Vitro PARP-1 Inhibition Assay Formats
Several assay formats are available for measuring PARP-1 inhibition, each with its own set of advantages and disadvantages. The choice of assay often depends on the specific research question, available equipment, and desired throughput. The most common methods are summarized below.
| Assay Format | Principle | Advantages | Disadvantages | Typical Readout |
| Colorimetric ELISA | Measures the incorporation of biotinylated NAD+ into a histone-coated plate by PARP-1. The biotinylated poly(ADP-ribose) (PAR) chains are then detected with streptavidin-HRP and a colorimetric substrate.[3][4] | Simple, cost-effective, and widely accessible equipment (plate reader).[5] | Multiple wash steps can lead to variability; may have lower sensitivity compared to other methods. | Absorbance at 450 nm.[4][5] |
| Chemiluminescent ELISA | Similar to the colorimetric ELISA but uses a chemiluminescent substrate for HRP, leading to light emission.[6] | Higher sensitivity and wider dynamic range than colorimetric assays. | Requires a luminometer; substrate can be more expensive. | Luminescence. |
| Fluorometric Assay | Measures the consumption of NAD+ or the generation of a fluorescent product. One common method involves the enzymatic conversion of a byproduct of the PARP reaction into a fluorescent molecule.[7] | Homogeneous (no-wash) formats are available, making it suitable for high-throughput screening (HTS).[7] Good sensitivity. | Can be susceptible to interference from fluorescent compounds. | Fluorescence intensity. |
| Fluorescence Polarization (FP) | Based on the change in polarization of a fluorescently labeled NAD+ analogue or a PARP inhibitor probe upon binding to the larger PARP-1 enzyme.[8] | Homogeneous, rapid, and suitable for HTS. Provides information on direct binding to the enzyme.[8] | Requires a specialized plate reader with FP capabilities; may not be suitable for all inhibitor classes. | Fluorescence polarization (mP). |
| AlphaLISA® | A bead-based, no-wash immunoassay that uses donor and acceptor beads to generate a chemiluminescent signal when in close proximity. One bead is conjugated to a PAR-specific antibody, and the other to streptavidin to bind the biotinylated substrate.[6] | High sensitivity, wide dynamic range, and homogeneous format suitable for HTS.[6] | Requires a specific AlphaScreen®-enabled plate reader; can be more expensive. | Chemiluminescent signal at 615 nm. |
| PARP Trapping Assay | Measures the ability of an inhibitor to stabilize the PARP-1 enzyme on a DNA substrate. This is often done using fluorescence polarization with a fluorescently labeled DNA oligonucleotide.[6][9][10] | Measures a distinct and clinically relevant mechanism of action for some PARP inhibitors.[11] Can differentiate between catalytic inhibitors and PARP trappers. | May not be suitable for all research questions; requires careful optimization. | Fluorescence polarization (mP). |
Generalized Protocol for an In Vitro PARP-1 Inhibition Assay (ELISA-Based)
This protocol provides a general framework for a 96-well plate-based colorimetric or chemiluminescent PARP-1 inhibition assay. Researchers should optimize concentrations of enzyme, DNA, and NAD+ based on their specific reagents and experimental goals.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Olaparib, Veliparib)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate (for colorimetric) or a chemiluminescent HRP substrate
-
Stop Solution (e.g., 2N H2SO4 for colorimetric)
-
Microplate reader (for absorbance or luminescence)
Experimental Workflow:
Figure 1. Experimental workflow for a typical in vitro PARP-1 inhibition ELISA.
Step-by-Step Procedure:
-
Plate Preparation : If not using pre-coated plates, coat a 96-well plate with histones and activated DNA according to the manufacturer's instructions. This provides the necessary substrates for PARP-1 activation.[12]
-
Compound Addition : Add serial dilutions of the test compounds to the wells. Include wells for a positive control inhibitor (e.g., Olaparib) and a vehicle control (e.g., DMSO).
-
Enzyme Addition : Add a pre-determined optimal concentration of recombinant human PARP-1 enzyme to each well, except for the "no enzyme" negative control wells.
-
Pre-incubation : Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the test compounds to bind to the PARP-1 enzyme.
-
Reaction Initiation : Start the PARylation reaction by adding a solution containing biotinylated NAD+ to all wells.[12]
-
Reaction Incubation : Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow the formation of poly(ADP-ribose) chains.
-
Washing : Wash the wells multiple times with Wash Buffer to remove unbound enzyme, compounds, and NAD+.[13]
-
Streptavidin-HRP Addition : Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature. The streptavidin will bind to the biotinylated PAR chains.
-
Final Washing : Wash the wells again with Wash Buffer to remove any unbound Streptavidin-HRP.[13]
-
Signal Development : Add the appropriate HRP substrate (TMB for colorimetric or a chemiluminescent substrate) to each well.
-
Signal Readout : If using TMB, stop the reaction with a Stop Solution and measure the absorbance at 450 nm. If using a chemiluminescent substrate, measure the luminescence immediately.
-
Data Analysis : Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce PARP-1 activity by 50%).[10]
PARP-1 Signaling and Inhibition Mechanism
The following diagram illustrates the role of PARP-1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Figure 2. PARP-1's role in DNA repair and the mechanism of its inhibition.
Comparative Efficacy of Known PARP Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized PARP inhibitors against PARP-1 and PARP-2. Lower IC50 values indicate higher potency. It is important to note that IC50 values can vary between studies due to different experimental conditions.[1]
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) | Key Characteristics |
| Olaparib | ~1-5 | ~1-5 | ~1 | Potent catalytic inhibitor and PARP trapper.[14] |
| Rucaparib | ~1.8 | ~0.8 | ~0.44 | Potent catalytic inhibitor.[15] |
| Niraparib | ~3.8 | ~2.1 | ~0.55 | Potent catalytic inhibitor and strong PARP trapper.[14] |
| Talazoparib | ~0.57 | ~0.26 | ~0.46 | Most potent PARP trapping agent among approved inhibitors. |
| Veliparib | ~5.2 | ~2.9 | ~0.56 | Weak PARP trapper compared to other inhibitors.[10][14] |
| Pamiparib | ~1.1 | ~0.9 | ~0.82 | Potent and selective inhibitor of PARP-1 and PARP-2.[6] |
This guide provides a foundational understanding of the principles and practices involved in the in vitro screening of novel PARP-1 inhibitors. By carefully selecting the appropriate assay and adhering to a robust experimental protocol, researchers can generate reliable and reproducible data to advance the development of new cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. signosisinc.com [signosisinc.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. biorxiv.org [biorxiv.org]
The Suzuki-Miyaura Coupling of 2-Bromo-3-Methylisonicotinic Acid: A Comparative Guide to Product Structure Confirmation and Alternative C-C and C-N Bond Forming Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive comparison of the Suzuki-Miyaura coupling for the synthesis of 2-aryl-3-methylisonicotinic acids, including detailed experimental protocols and data for confirming product structure. Furthermore, it explores alternative palladium-catalyzed cross-coupling reactions, namely the Sonogashira and Buchwald-Hartwig amination, to highlight the versatility of 2-bromo-3-methylisonicotinic acid as a synthetic building block.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] In the context of this compound, this reaction facilitates the introduction of various aryl or heteroaryl substituents at the 2-position of the pyridine ring, yielding 2-aryl-3-methylisonicotinic acid derivatives. These products are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.
Comparative Performance of Palladium-Catalyzed Cross-Coupling Reactions
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported, data from the closely related isomer, 2-bromo-6-methylisonicotinic acid, provides valuable insights into the expected outcomes. The following table summarizes the typical performance of Suzuki-Miyaura coupling and compares it with other key cross-coupling reactions.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Expected Yield (%) | Product Structure |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | 70-95 | 2-Aryl-3-methylisonicotinic acid |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, DIPEA | 60-85 | 2-Alkynyl-3-methylisonicotinic acid |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | NaOt-Bu, Cs₂CO₃ | 75-90 | 2-Amino-3-methylisonicotinic acid |
Note: The expected yields are estimates based on typical outcomes for similar 2-bromopyridine substrates due to the limited availability of specific data for this compound. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partner.[2]
Experimental Protocols
Detailed methodologies for performing these key transformations are provided below. It is often advantageous to protect the carboxylic acid group as an ester (e.g., methyl ester) prior to the coupling reaction to improve solubility and prevent potential side reactions.[2][3] The final step would then be the hydrolysis of the ester to yield the desired carboxylic acid.
Protection: Esterification of this compound
-
Procedure: To a solution of this compound (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl 2-bromo-3-methylisonicotinate.
Suzuki-Miyaura Coupling Protocol
This protocol describes a typical procedure for the C-C bond formation between methyl 2-bromo-3-methylisonicotinate and an arylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask, combine methyl 2-bromo-3-methylisonicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[4]
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[4]
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.[4]
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Sonogashira Coupling Protocol
This protocol outlines the formation of a C-C triple bond at the 2-position of the pyridine ring.
-
Reaction Setup: To a solution of methyl 2-bromo-3-methylisonicotinate (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF), add a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq) and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.05 eq).[2]
-
Base Addition: Add a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as a co-solvent.[2]
-
Inert Atmosphere and Reaction Conditions: Degas the mixture by bubbling with an inert gas for 15-20 minutes. Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) until the starting material is consumed.[2]
-
Work-up and Purification: Upon completion, cool the mixture, filter to remove any solids, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the product by column chromatography.[2]
Buchwald-Hartwig Amination Protocol
This protocol details the formation of a C-N bond at the 2-position.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq).[2]
-
Reagent Addition: Add methyl 2-bromo-3-methylisonicotinate (1.0 eq) and the desired amine (1.2 eq).[2]
-
Solvent and Reaction Conditions: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane. Seal the vessel and heat the reaction mixture to 100-110 °C with stirring until the starting material is consumed.[2][5]
-
Work-up and Purification: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[5]
Confirming the Structure of Coupling Products
The structure of the synthesized 2-substituted-3-methylisonicotinic acid derivatives can be unequivocally confirmed through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the proton signal corresponding to the 2-position of the pyridine ring and the appearance of new signals corresponding to the coupled aryl, alkynyl, or amino group will be observed. The chemical shifts and coupling patterns of the remaining pyridine protons will also be altered.
-
¹³C NMR: The carbon spectrum will show a new signal for the carbon atom at the 2-position now bonded to the new substituent, and the chemical shift of this carbon will be significantly different from that of the bromine-bearing carbon in the starting material.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the product molecule, such as the carboxylic acid C=O stretch and O-H stretch, as well as bands associated with the newly introduced functional group.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and a comparison of the alternative coupling reactions.
References
Navigating the Synthesis of 2-Bromo-3-methylisonicotinic Acid: A Comparative Guide to Common Impurities and Control Strategies
For Immediate Release
In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed analysis of common impurities encountered during the synthesis of 2-bromo-3-methylisonicotinic acid, a key building block in the development of various therapeutic agents. By understanding the formation pathways of these impurities, researchers can implement effective control strategies to ensure the quality and consistency of the final compound.
The primary route to this compound involves the electrophilic bromination of 3-methylisonicotinic acid. While effective, this process can lead to the formation of several process-related impurities. This guide offers a comparative overview of these impurities, their origins, and analytical methods for their detection, supported by representative experimental data.
Unraveling Common Impurities
The synthesis of this compound is often accompanied by the formation of several key impurities. Understanding the source of these impurities is the first step toward controlling their presence in the final product.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Formation Pathway |
| 3-Methylisonicotinic Acid | (Structure of starting material) | C₇H₇NO₂ | 137.14 | Incomplete reaction; unreacted starting material.[1] |
| 2,5-Dibromo-3-methylisonicotinic Acid | (Structure of dibrominated product) | C₇H₅Br₂NO₂ | 294.93 | Over-bromination due to excess brominating agent or prolonged reaction time.[1] |
| 2-Hydroxy-3-methylisonicotinic Acid | (Structure of hydrolysis product) | C₇H₇NO₃ | 153.13 | Hydrolysis of the bromo-substituent, often promoted by aqueous basic conditions during workup. |
| 2-Bromo-3-methylpyridine | (Structure of decarboxylation product) | C₆H₆BrN | 172.02 | Decarboxylation of the product, which can be induced by high temperatures. |
| Isomeric Brominated Products | (Structures of other brominated isomers) | C₇H₆BrNO₂ | 216.03 | Lack of complete regioselectivity during the bromination reaction.[1] |
Note: The information presented is based on the synthesis of the closely related isomer, 2-bromo-6-methylisonicotinic acid, and is expected to be highly representative for the 3-methyl isomer due to similar electronic and steric properties.
Comparative Analysis of Synthetic Strategies and Impurity Control
The choice of brominating agent and reaction conditions plays a crucial role in the impurity profile of the final product. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.
Table 2: Comparison of Reaction Conditions and Their Impact on Impurity Formation
| Parameter | Condition A: Stoichiometric NBS | Condition B: Excess NBS | Impact on Purity |
| Molar Ratio (NBS:Starting Material) | 1.05 - 1.1 : 1 | > 1.2 : 1 | Condition A minimizes the formation of the dibrominated impurity.[1] |
| Reaction Temperature | 25-40°C | 60-80°C | Higher temperatures can increase the rate of side reactions, including decarboxylation and the formation of degradation products.[2] |
| Addition of Brominating Agent | Slow, portion-wise addition | Rapid, single-portion addition | Slow addition helps to maintain a low concentration of the brominating agent, reducing the likelihood of over-bromination.[1] |
By carefully controlling these parameters, the formation of key impurities can be significantly minimized, leading to a cleaner crude product and simplifying the subsequent purification process.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
Materials:
-
3-Methylisonicotinic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 3-methylisonicotinic acid (1.0 eq) in concentrated sulfuric acid, slowly add N-Bromosuccinimide (1.05 eq) in portions at room temperature.
-
The reaction mixture is stirred at room temperature for 24-48 hours, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice.
-
The precipitated solid is collected by filtration and washed with cold water.
-
The crude product is then dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1][2]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Visualizing the Process
Synthesis and Impurity Formation Pathway
References
Safety Operating Guide
Proper Disposal of 2-Bromo-3-methylisonicotinic Acid: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment
Based on data from analogous compounds, 2-Bromo-3-methylisonicotinic acid should be handled as a hazardous substance. Primary hazards include potential skin, eye, and respiratory irritation.[1][2][3]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use appropriate personal protective equipment to prevent exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[1][3]
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
-
Respiratory Protection: If dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4]
Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Handling: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] Avoid the formation of dust and aerosols.[3] Wash hands thoroughly after handling.[1]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The storage area should be secure and locked up.[1][4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action must be taken to contain and clean up the material safely.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Utilize PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed, and clearly labeled container for disposal as hazardous waste.[1][5][6] Do not allow the chemical to be released into the environment.[5]
Disposal Procedures
Disposal of this compound and its containers must be managed as hazardous waste in accordance with local, regional, and national regulations.[1]
-
Waste Collection:
-
Container Decontamination:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
Provide a complete and accurate description of the waste to the disposal service.[5]
-
Never dispose of this chemical down the drain or in the regular trash.[5]
-
Summary of Safety and Disposal Information
| Parameter | Information | Source(s) |
| Chemical Classification | Halogenated Organic Solid | General Chemical Knowledge |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (Category 3) | [1][3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, respirator (if dust is generated) | [1][2] |
| Spill Cleanup | Avoid generating dust. Sweep up and place in a sealed container for disposal. | [1][5][6] |
| Disposal Method | Dispose of as hazardous waste through a licensed contractor. Do not discharge to sewer systems. | [1][2][5] |
Disposal Workflow
Caption: Logical steps for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Guide to Handling 2-Bromo-3-methylisonicotinic Acid
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of 2-Bromo-3-methylisonicotinic acid, a compound frequently utilized in drug development and scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risk. This guide offers direct, procedural steps for the safe management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[1] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.[1] A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against irritation and serious eye damage from dust particles or splashes.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron. Closed-toe shoes. | Prevents skin irritation and absorption.[1] Nitrile and Neoprene gloves offer good resistance to a range of chemicals. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate or dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] | Minimizes the risk of respiratory tract irritation from dust or aerosols.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Procedural Steps:
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid generating dust.[1] If the compound is in solid form, handle it carefully.
-
Use compatible tools (e.g., stainless steel or glass) to handle the chemical.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure | Regulatory Considerations |
| Unused or Waste Chemical | Dispose of contents at an approved waste disposal plant.[1] Do not dispose of down the drain. | Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Materials (e.g., gloves, wipes) | Collect in a designated, sealed container labeled as hazardous waste. | Dispose of as hazardous waste in accordance with institutional and regulatory guidelines. |
| Empty Containers | Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The empty container can then be disposed of according to local regulations, which may allow for recycling or disposal as regular waste after proper decontamination. | Consult your institution's environmental health and safety (EHS) office for specific procedures on container disposal. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's EHS team. |
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
